Boc-C2-NH2
Description
Properties
IUPAC Name |
tert-butyl 3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)4-5-8/h4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXHVYSDMUKUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400603 | |
| Record name | tert-butyl 3-aminopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-41-1 | |
| Record name | tert-butyl 3-aminopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-aminopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Versatility of N-Boc-Ethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-ethylenediamine, a mono-protected derivative of ethylenediamine, stands as a cornerstone building block in modern organic synthesis. Its unique structure, featuring a primary amine and a Boc-protected amine, offers selective reactivity that is crucial for the controlled, stepwise construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and logical workflows to empower researchers in leveraging this versatile reagent.
Core Applications in Synthesis
The utility of N-Boc-ethylenediamine spans several key areas of chemical synthesis, primarily driven by its function as a bifunctional linker and a precursor to primary amines. The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled modifications of the two amine groups.[1]
Key application areas include:
-
Pharmaceutical Synthesis: It serves as a critical intermediate in the development of a wide array of pharmaceuticals, particularly in drugs targeting neurological and cardiovascular diseases.[2] Its ethylenediamine backbone is a common motif in many biologically active compounds.
-
Linker Chemistry for Advanced Therapeutics: N-Boc-ethylenediamine is a foundational component in the synthesis of linkers for sophisticated drug modalities like Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), and Proteolysis Targeting Chimeras (PROTACs). It allows for the precise connection of a targeting moiety (like an antibody or peptide) to a payload (like a cytotoxic drug).
-
Peptide and Oligonucleotide Synthesis: The compound is utilized to introduce flexible linker units or to modify peptide structures, for instance, in the creation of cyclic peptides.[3][4]
-
Polymer and Materials Science: It is used to create functionalized polymers and to modify surfaces, such as in the fabrication of advanced polyamide membranes for desalination.
-
Bioconjugation: The free primary amine allows for its conjugation to biomolecules, while the protected amine provides a handle for subsequent attachment of other molecules like fluorophores or drugs.[2]
Quantitative Data Overview
The efficiency of reactions involving N-Boc-ethylenediamine is a critical factor in its widespread adoption. The following tables summarize quantitative data from various synthetic applications, highlighting the high yields achievable under optimized conditions.
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Synthesis | Ethylenediamine, tert-butyl (p-nitrophenyl) carbonate | N-Boc-ethylenediamine | 82-86% | [5] |
| Alkylation | N-Boc-ethylenediamine, Ethyl bromoacetate | Benzyl 2-[[2-(Boc-amino)ethyl]amino]acetate | 72% | [6] |
| Sulfonylation | N-Boc-ethylenediamine, 1-methyl-1H-imidazole-4-sulfonyl chloride | N-[2-(Boc-amino)ethyl]-1-methyl-imidazole-4-sulfonamide | 95% | [7] |
| Reductive Amination | N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine HCl, 4-fluorobenzaldehyde | N-(4-fluorobenzyl) derivative | High | [2] |
| Boc Deprotection | N-Boc-ethylenediamine | Ethylenediamine | 70% | [8] |
| Amide Coupling | Folic Acid (activated with NHS/DCC), N-Boc-ethylenediamine | N-BOC ethylenediamine-folate | 73% | [8] |
Key Experimental Protocols
Detailed methodologies are essential for the successful application of N-Boc-ethylenediamine in synthesis. Below are protocols for its own synthesis and for its use in two distinct, significant applications.
Protocol 1: Synthesis of N-Boc-Ethylenediamine
This protocol describes a high-yield, two-step industrial preparation method.[5]
Step 1: Synthesis of tert-butyl (p-nitrophenyl) carbonate (Compound A)
-
Add p-nitrophenol (1 mol) and 2M aqueous sodium hydroxide solution (1100 ml) to a reaction flask at room temperature (20-25 °C).
-
While stirring, add di-tert-butyl dicarbonate (Boc₂O) (1 mol) dropwise.
-
After the addition is complete, continue stirring for 2-3 hours.
-
Extract the reaction solution with ethyl acetate.
-
Dry and concentrate the organic layer.
-
Wash the residue with n-hexane to yield Compound A as a pale yellow oil (Yield: 94-96%).
Step 2: Synthesis of N-Boc-ethylenediamine (Compound B)
-
Subject Compound A (1 mol) and ethylenediamine (1 mol) to a reflux reaction in ethyl acetate (1000 ml) for 5-6 hours.
-
Cool the mixture to room temperature and add 1000 ml of 2 mol/L aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash once with saturated brine, then dry and concentrate.
-
The resulting product is N-Boc-ethylenediamine as a light yellow liquid (Yield: 82-86%, Purity: >99%).[5]
Protocol 2: Synthesis of a PROTAC Linker Intermediate
This protocol details the general workflow for using N-Boc-diamines as linkers in the synthesis of PROTACs, a rapidly emerging therapeutic modality.[5]
Step 1: First Amide Bond Formation
-
Activate the carboxylic acid of the first binding ligand (e.g., a warhead for the protein of interest) as an N-Hydroxysuccinimide (NHS) ester.
-
In a suitable solvent (e.g., DMF), treat the NHS ester (1.0 eq) with N-Boc-ethylenediamine (1.1 eq) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2-3 eq).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the resulting mono-Boc protected intermediate, typically by chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 3: Second Amide Bond Formation
-
Activate the carboxylic acid of the second binding ligand (e.g., an E3 ligase ligand) using a coupling agent such as HATU (1.2 eq) in DMF with DIPEA (3.0 eq).
-
Add the deprotected amine salt from Step 2 (1.1 eq) to the activated ligand solution.
-
Stir the reaction at room temperature for 2-16 hours until the formation of the final PROTAC is complete (monitor by LC-MS).
-
Purify the final PROTAC product using preparative HPLC.
Protocol 3: Reductive Amination
This protocol describes the formation of a C-N bond using N-Boc-ethylenediamine's free amine.[2]
-
In a round-bottom flask, dissolve the aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 mmol) and N-Boc-ethylenediamine (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (2.5 mmol) and stir the solution vigorously at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (2.0 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4 hours (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.
Visualizing Synthetic Workflows
Diagrams illustrating the logical flow of synthetic procedures are invaluable for planning and execution. The following workflows are presented in the DOT language for rendering with Graphviz.
Caption: Workflow for the two-step synthesis of N-Boc-ethylenediamine.
Caption: General workflow for the synthesis of a PROTAC using N-Boc-ethylenediamine.
Caption: Logical workflow for a one-pot reductive amination reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-ethylenediamine, 98%, may cont up to 5% tert-butanol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 6. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
tert-Butyl (2-aminoethyl)carbamate CAS number and supplier
An In-depth Technical Guide to tert-Butyl (2-aminoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-aminoethyl)carbamate, a key building block in organic synthesis, is particularly valuable in the fields of medicinal chemistry and drug development. Its bifunctional nature, featuring a primary amine and a Boc-protected amine, allows for selective chemical modifications, making it an essential reagent in the construction of complex molecular architectures, including peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, suppliers, synthesis protocols, and safety information.
CAS Number
The Chemical Abstracts Service (CAS) registry number for tert-Butyl (2-aminoethyl)carbamate is 57260-73-8 .[1][2][3][4][5]
Chemical Properties
This section summarizes the key chemical and physical properties of tert-Butyl (2-aminoethyl)carbamate.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O₂ |
| Molecular Weight | 160.21 g/mol [1][2][6] |
| Appearance | Colorless to light yellow clear liquid[5] |
| Boiling Point | 72-80 °C at 0.1 mmHg[2][6] |
| Density | 1.012 g/mL at 20 °C[2][6] |
| Refractive Index | n20/D 1.458 (lit.)[6] |
| SMILES | NCCNC(OC(C)(C)C)=O[2][6] |
| InChI Key | AOCSUUGBCMTKJH-UHFFFAOYSA-N[2][6] |
Suppliers
tert-Butyl (2-aminoethyl)carbamate is commercially available from a variety of chemical suppliers. The following table lists some of the major suppliers.
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Clearsynth | --INVALID-LINK-- |
| Oakwood Chemical | --INVALID-LINK-- |
| Cymit Química S.L. | --INVALID-LINK-- |
| AK Scientific, Inc. | --INVALID-LINK-- |
| Fisher Scientific | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The most common method for the synthesis of tert-Butyl (2-aminoethyl)carbamate is the selective mono-Boc protection of ethylenediamine. This can be achieved using di-tert-butyl dicarbonate (Boc₂O).
Protocol 1: Mono-Boc Protection of Ethylenediamine
This protocol details a common laboratory-scale synthesis of tert-Butyl (2-aminoethyl)carbamate.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
Procedure:
-
In a reaction vessel, prepare a mixture of a large excess of ethylenediamine, dioxane, water, and magnesium oxide.
-
Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the mixture dropwise over a period of 20-30 minutes.
-
Continue stirring the reaction mixture at room temperature for 16-24 hours.
-
Upon completion, filter the reaction mixture to remove solids.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extract the residue multiple times with hot diethyl ether.
-
Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil.
-
The product can be further purified by vacuum distillation.[2]
Synthesis workflow for tert-Butyl (2-aminoethyl)carbamate.
Applications in Synthesis
The presence of both a free primary amine and a protected primary amine makes tert-Butyl (2-aminoethyl)carbamate a versatile building block for the synthesis of more complex molecules. The Boc protecting group is stable under a variety of conditions but can be easily removed with acid, allowing for sequential and site-selective reactions.
Use in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the Boc group is a common Nα-protecting group.[7][8][9] The free primary amine of tert-Butyl (2-aminoethyl)carbamate can be coupled to the C-terminus of a growing peptide chain. Subsequently, the Boc group can be removed under acidic conditions to reveal a new primary amine, ready for the next coupling reaction. This allows for the incorporation of an ethylenediamine linker into a peptide sequence.
Logic diagram for using the carbamate in peptide synthesis.
Use in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. tert-Butyl (2-aminoethyl)carbamate is a useful building block for constructing these linkers. The free amine can be reacted with one of the ligands, and after deprotection of the Boc group, the newly revealed amine can be coupled to the second ligand.
Safety Information
tert-Butyl (2-aminoethyl)carbamate is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][10]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[5]
-
Use only outdoors or in a well-ventilated area.[11]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
Store locked up in a well-ventilated place.[5]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][10]
References
- 1. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl (2-aminoethyl)(ethyl)carbamate | 105628-63-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Boc-エチレンジアミン ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. aksci.com [aksci.com]
- 11. cdn.kyberlife.com [cdn.kyberlife.com]
An In-depth Technical Guide to Boc-C2-NH2 (N-Boc-ethylenediamine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of Boc-C2-NH2, a critical building block in organic synthesis and pharmaceutical development.
Core Compound Identity
This compound, chemically known as tert-butyl (2-aminoethyl)carbamate or N-Boc-ethylenediamine, is a mono-protected form of ethylenediamine.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the free primary amine, making it a versatile reagent in the synthesis of complex molecules, including peptides, pharmaceuticals, and PROTAC linkers.[1][2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 57260-73-8[2][3][4] |
| Molecular Formula | C₇H₁₆N₂O₂[2][3][4] |
| Molecular Weight | 160.21 g/mol [2][3][4] |
| Density | 1.012 g/mL at 20 °C[4] |
| Boiling Point | 72-80 °C at 0.1 mmHg[4] |
| Flash Point | >230 °F (>110 °C)[4] |
| Refractive Index | n20/D 1.458[4] |
| Solubility | Miscible with methanol and chloroform; slightly miscible with water.[4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established laboratory procedures.
1. Synthesis of N-Boc-ethylenediamine
This protocol describes a common method for the synthesis of N-Boc-ethylenediamine from ethylenediamine and di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round bottom flask, magnetic stirrer, addition funnel, rotary evaporator.
-
-
Procedure:
-
In a round bottom flask, dissolve ethylenediamine in 1,4-dioxane.
-
Cool the solution in an ice bath with vigorous stirring.
-
Dissolve Boc₂O in 1,4-dioxane and add it dropwise to the ethylenediamine solution over a period of 1-2 hours, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
2. Purification by Column Chromatography
The crude N-Boc-ethylenediamine can be purified using silica gel column chromatography.
-
Materials:
-
Crude N-Boc-ethylenediamine
-
Silica gel (60-120 mesh)
-
Eluent: 5-10% Methanol in Chloroform
-
Chromatography column, collection tubes.
-
-
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the 5-10% methanol in chloroform mixture.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain purified N-Boc-ethylenediamine.
-
3. Characterization by Thin-Layer Chromatography (TLC)
TLC is used to monitor the reaction progress and to check the purity of the final product.
-
Materials:
-
TLC plates (silica gel)
-
Mobile Phase: 10% Methanol in Chloroform
-
Developing chamber
-
Ninhydrin stain or potassium permanganate stain
-
Heat gun or hot plate
-
-
Procedure:
-
Spot the TLC plate with the starting material (ethylenediamine) and the synthesized product.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and dry it.
-
Visualize the spots by staining with ninhydrin (which reacts with primary amines) or potassium permanganate and heating.
-
The purified Boc-ethylenediamine should appear as a single spot, distinct from the starting material.
-
4. Characterization by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
Procedure:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire the ¹H NMR spectrum.
-
The spectrum of Boc-ethylenediamine is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the two methylene groups of the ethylenediamine backbone.
-
A D₂O exchange experiment can be performed to confirm the presence of the primary amine group; the signal corresponding to the -NH₂ protons will disappear upon addition of D₂O.
-
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-Boc-ethylenediamine.
Caption: Synthesis and purification workflow for this compound.
References
The Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and the development of active pharmaceutical ingredients.[1][2] Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under mild acidic conditions.[3][4] This technical guide provides an in-depth analysis of the Boc group, detailing its chemical properties, reaction mechanisms, and practical applications for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The Boc group is primarily used to protect primary and secondary amines by converting them into less nucleophilic carbamates.[4][5] This temporary protection prevents unwanted side reactions during multi-step syntheses.[2] The key to the Boc group's utility lies in its stability profile: it is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, yet easily cleaved by acids.[6][7] This characteristic allows for orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[7]
Boc Protection of Amines: Mechanism and Protocols
The introduction of the Boc group, or N-Boc protection, is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[8][9] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O.[9] The resulting tetrahedral intermediate collapses, forming the N-Boc protected amine and releasing tert-butanol and carbon dioxide.[9][10] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[9]
Reaction Mechanism for Boc Protection
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
N-Boc-Ethylenediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of N-tert-Butoxycarbonyl-ethylenediamine, a critical mono-protected diamine in modern organic chemistry.
N-Boc-ethylenediamine, also known as tert-butyl N-(2-aminoethyl)carbamate, is a versatile bifunctional molecule widely utilized as a building block and intermediate in organic synthesis.[1][2] Its significance lies in the presence of two primary amine groups, one of which is selectively protected by the tert-butoxycarbonyl (Boc) group. This mono-protection strategy allows for sequential and controlled reactions at the free amine, making it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical development, bioconjugation, and polymer chemistry.[1][3]
The Boc protecting group is favored due to its stability under a wide range of non-acidic reaction conditions and its facile removal under acidic conditions, providing a robust and flexible approach to multi-step synthesis.[4][5] This guide provides a detailed overview of the chemical properties, synthesis, and key applications of N-Boc-ethylenediamine, complete with experimental protocols and structured data for easy reference.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of N-Boc-ethylenediamine is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| CAS Number | 57260-73-8 | [1][6] |
| Molecular Formula | C₇H₁₆N₂O₂ | [1][6] |
| Molecular Weight | 160.21 g/mol | [1][6] |
| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate | [6] |
| Synonyms | N-Boc-1,2-diaminoethane, Boc-EDA | [1][7] |
| Physical Properties | ||
| Appearance | Colorless to light yellow oily liquid | [1][7] |
| Boiling Point | 72 - 80 °C at 0.1 mmHg | [1][7] |
| Density | 1.012 g/mL at 20 °C | [7] |
| Refractive Index (n20/D) | 1.458 | [1][7] |
| Solubility | Miscible with methanol and chloroform. Slightly miscible with water. | [7] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | See SpectraBase for spectrum. | [8] |
| ¹³C NMR | See SpectraBase for spectrum. | [9] |
| IR | See SpectraBase for spectrum. | [9] |
| Mass Spectrometry (GC) | See SpectraBase for spectrum. | [9] |
| Purity and Storage | ||
| Purity | ≥ 98% (GC) | [1][2] |
| Storage Conditions | Store at 2 - 8 °C in a dark place under an inert atmosphere. | [1][7] |
Synthesis of N-Boc-Ethylenediamine: Mono-Protection Strategies
The selective mono-protection of ethylenediamine is a critical step in the synthesis of N-Boc-ethylenediamine. The primary challenge is to prevent the formation of the di-protected byproduct, N,N'-bis-Boc-ethylenediamine.[4] Several methods have been developed to achieve high selectivity for the mono-protected product.
General Reaction Scheme
The overall reaction for the mono-Boc protection of ethylenediamine is as follows:
Caption: General reaction for the mono-Boc protection of ethylenediamine.
Experimental Protocols
Below are detailed protocols for the synthesis of N-Boc-ethylenediamine.
Protocol 1: Slow Addition to Excess Diamine
This method relies on using a large excess of ethylenediamine to statistically favor mono-substitution and slow addition of the protecting agent.[4]
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (e.g., 6 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane.
-
Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours.[10]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: In Situ Mono-Protonation
This method involves the in situ generation of the mono-hydrochloride salt of ethylenediamine, which deactivates one amine group towards the electrophilic (Boc)₂O.[11][12]
Materials:
-
Ethylenediamine
-
Methanol (MeOH)
-
Hydrogen chloride (HCl) gas or a solution of HCl in a suitable solvent
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Cool a solution of methanol to 0 °C and bubble in one equivalent of HCl gas, or add a standardized solution of HCl.
-
Slowly add this acidic methanol solution to a solution of ethylenediamine (1 equivalent) in methanol at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, evaporate the methanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride.
-
Filter the mixture and wash the filtrate with a sodium hydroxide solution to neutralize the HCl salt and remove any remaining starting material.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.
Caption: Experimental workflows for the synthesis of N-Boc-ethylenediamine.
Deprotection of N-Boc-Ethylenediamine
The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine. This step is crucial for subsequent functionalization of the now-available primary amine.
General Deprotection Scheme
Caption: General reaction for the deprotection of N-Boc-ethylenediamine.
Experimental Protocol: Acidic Deprotection
Materials:
-
N-Boc-ethylenediamine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, ethyl acetate)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane.
-
Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane).[13]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Once the deprotection is complete, carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
An environmentally friendly alternative involves using water at reflux temperatures to achieve deprotection without any additional reagents.[5]
Applications in Research and Development
N-Boc-ethylenediamine is a cornerstone in the synthesis of a wide array of functional molecules.
Pharmaceutical Development
It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] The free amine can be functionalized to introduce pharmacophores, while the protected amine can be deprotected at a later stage for further modification. This allows for the construction of complex molecular architectures found in many drug candidates.[14]
Bioconjugation
In bioconjugation, N-Boc-ethylenediamine acts as a versatile linker to connect biomolecules with other moieties such as drugs, imaging agents, or solid supports.[1][15] The primary amine can react with activated esters or other electrophiles on a biomolecule, and after deprotection, the second amine becomes available for further conjugation.
Caption: A simplified workflow illustrating the use of N-Boc-ethylenediamine in bioconjugation.
Polymer Chemistry
N-Boc-ethylenediamine is used to create functionalized polymers.[1][3] It can be incorporated into polymer backbones, and subsequent deprotection of the Boc group yields polymers with pendant primary amine groups. These cationic polymers have applications in gene delivery and other biomedical fields.[3]
Conclusion
N-Boc-ethylenediamine is a fundamentally important building block in modern organic synthesis. Its unique structure, with one protected and one free amine group, provides chemists with a powerful tool for the controlled and sequential synthesis of complex molecules. The reliable protocols for its synthesis and deprotection, coupled with its broad range of applications, ensure its continued and widespread use in academic research and industrial drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mcours.net [mcours.net]
- 6. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Page loading... [guidechem.com]
- 11. bioorg.org [bioorg.org]
- 12. sciforum.net [sciforum.net]
- 13. reddit.com [reddit.com]
- 14. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. symeres.com [symeres.com]
The Versatile Building Block: A Technical Guide to Boc-C2-NH2 in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex therapeutic agents. Among these, tert-butyl (2-aminoethyl)carbamate, commonly known as Boc-C2-NH2, has emerged as a cornerstone for the construction of a variety of molecular architectures, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.
This compound, with its orthogonal protecting group strategy—a Boc-protected primary amine and a free primary amine—offers a versatile handle for sequential chemical modifications. This allows for the controlled and directional assembly of molecules, a critical aspect in the synthesis of targeted therapeutics. Its primary application lies in the formation of linkers that connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand, the fundamental principle of PROTAC technology.
Core Applications in Medicinal Chemistry
The primary utility of this compound is in the synthesis of heterobifunctional molecules. The ethylenediamine backbone provides a short, flexible linker, which is often a starting point in the optimization of PROTACs and other targeted therapies.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This compound is a frequently employed building block for the linker component.
The synthesis of a PROTAC using this compound typically involves a two-step sequence:
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to reveal a free primary amine.
-
Amide Coupling: The newly exposed amine is then coupled to a carboxylic acid-functionalized ligand (either the warhead or the E3 ligase ligand) to form a stable amide bond.
This sequential approach allows for the modular assembly of PROTACs, facilitating the rapid generation of libraries for structure-activity relationship (SAR) studies.
Other Applications
Beyond PROTACs, the versatile nature of this compound allows for its use in the synthesis of:
-
Peptide-based molecules: The free amine can be used as a starting point for peptide synthesis.
-
Small molecule inhibitors: The ethylenediamine scaffold can be incorporated into the core structure of various inhibitors.
-
Linkers for Antibody-Drug Conjugates (ADCs): Although less common than in PROTACs, similar linkers can be used in the construction of ADCs.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound.
Protocol 1: Synthesis of tert-butyl (2-aminoethyl)carbamate (this compound)
This protocol describes the selective mono-Boc protection of ethylenediamine.[5]
Reaction Scheme:
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Ether
-
Argon atmosphere
Procedure:
-
A mixture of ethylenediamine (600 ml), dioxane (3 L), water (1.5 L), and magnesium oxide (90 g) is stirred at room temperature under an argon atmosphere.
-
A solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 L) is added dropwise over 20 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is then filtered through Celite and concentrated under reduced pressure.
-
The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted off.
-
The combined ether solutions are concentrated to yield a yellow oil, which is then distilled under high vacuum to afford tert-butyl (2-aminoethyl)carbamate as a colorless oil.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethylenediamine | 10 | 60.10 | 600 ml |
| Di-tert-butyl dicarbonate | 1 | 218.25 | 327 g |
| Product | Molecular Weight ( g/mol ) | Yield | |
| This compound | 160.22 | ~50% |
Protocol 2: Boc Deprotection of a this compound Derived Intermediate
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA), a common step in PROTAC synthesis.[1][6][7][8]
Reaction Scheme:
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
The Boc-protected intermediate (1.0 eq) is dissolved in dichloromethane.
-
Trifluoroacetic acid (10-50 eq) is added to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The crude product (TFA salt) is typically used in the next step without further purification.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Concentration |
| Boc-protected Intermediate | 1.0 | ~0.1 M in DCM |
| Trifluoroacetic acid | 20.0 | Neat |
| Product | Yield | |
| Deprotected Amine (TFA salt) | Quantitative |
Protocol 3: Amide Coupling to Form a PROTAC
This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized molecule using a peptide coupling reagent like HATU.[1][9]
Reaction Scheme:
Materials:
-
Deprotected amine (from Protocol 2)
-
Carboxylic acid-functionalized ligand
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
The carboxylic acid-functionalized ligand (1.0 eq) is dissolved in DMF.
-
HATU (1.2 eq) and DIPEA (2.0 eq) are added, and the mixture is stirred for 15 minutes at room temperature to activate the carboxylic acid.
-
A solution of the deprotected amine (TFA salt, 1.1 eq) and additional DIPEA (1.0 eq) in DMF is added to the activated ester solution.
-
The reaction mixture is stirred at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data (Representative):
| Reactant | Molar Eq. |
| Deprotected Amine | 1.1 |
| Carboxylic Acid | 1.0 |
| HATU | 1.2 |
| DIPEA | 3.0 |
| Product | Yield |
| PROTAC | 40-80% |
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a this compound derived linker, induces the degradation of a target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Synthetic Workflow for PROTAC Synthesis
This diagram outlines the typical experimental workflow for synthesizing a PROTAC using this compound as a linker precursor.
Caption: A typical synthetic workflow for the assembly of a PROTAC molecule.
Example Signaling Pathway: EGFR Degradation
PROTACs synthesized with this compound derived linkers can be designed to target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The degradation of EGFR can inhibit downstream pro-survival pathways.
Caption: Inhibition of the EGFR signaling pathway via PROTAC-mediated degradation.
Conclusion
tert-butyl (2-aminoethyl)carbamate (this compound) is a fundamental building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex bioactive molecules. Its principal application as a linker precursor in the development of PROTACs highlights its importance in the field of targeted protein degradation. The straightforward and well-established protocols for its incorporation into molecular scaffolds make it an invaluable tool for researchers and drug development professionals. The ability to readily synthesize and modify molecules using this compound will continue to fuel the discovery of novel therapeutics for a wide range of diseases.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Boc-C2-NH2 in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its cellular permeability, the stability of the ternary complex (POI-PROTAC-E3 ligase), and its overall pharmacokinetic properties.
This technical guide provides a comprehensive overview of the use of tert-butyl (2-aminoethyl)carbamate (Boc-C2-NH2), a common building block for a short, flexible alkyl linker, in the synthesis of PROTACs. We will delve into its chemical properties, detailed synthetic protocols, methods for biological evaluation, and present illustrative data for a representative PROTAC.
This compound: A Versatile Linker Building Block
This compound is a commercially available, mono-Boc-protected ethylenediamine. Its structure provides a two-carbon (C2) spacer, offering a degree of conformational flexibility while maintaining a relatively short distance between the two ends of the PROTAC. The Boc protecting group allows for a straightforward and high-yielding two-step synthetic strategy, making it an attractive choice for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound:
| Property | Value |
| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate |
| CAS Number | 57260-73-8 |
| Molecular Formula | C7H16N2O2 |
| Molecular Weight | 160.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 224-225 °C |
PROTAC Signaling and Experimental Workflow
The mechanism of action of a PROTAC involves several key steps, from entering the cell to the final degradation of the target protein. The general experimental workflow to synthesize and validate a PROTAC is a systematic process.
Experimental Protocols
Synthesis of a Representative PROTAC using this compound
This protocol describes a general two-step synthesis for conjugating a warhead (with a carboxylic acid) and an E3 ligase ligand (pre-functionalized with an amine-reactive group) using a this compound derived linker. For this example, we will assume the synthesis of a VHL-based PROTAC.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting crude amine TFA salt is typically used in the next step without further purification after drying under high vacuum.
Step 2: Amide Coupling to the Warhead
-
Dissolve the warhead containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude amine TFA salt from Step 1 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting intermediate by flash column chromatography.
Step 3: Conjugation to E3 Ligase Ligand
-
Dissolve the amine-containing intermediate from Step 2 (1.0 eq) and a pre-activated E3 ligase ligand (e.g., VHL-linker-NHS ester, 1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by LC-MS and NMR.
Biological Evaluation Protocols
Target Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the level of protein degradation relative to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Ternary Complex Formation (Co-Immunoprecipitation)
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent target degradation.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase (or a tagged version thereof).
-
Pull-down: Add protein A/G beads to pull down the antibody-E3 ligase complex.
-
Western Blot Analysis: Elute the bound proteins and analyze by Western blot for the presence of the target protein, confirming the formation of the ternary complex.
Data Presentation: A Representative C2-Linked PROTAC
The following data is representative of a hypothetical PROTAC, "PROTAC-C2," which utilizes a this compound derived linker to target a hypothetical kinase "Kinase-X" for degradation via the VHL E3 ligase.
Table 1: Biological Activity of PROTAC-C2
| Parameter | Value | Assay |
| DC50 (Kinase-X Degradation) | 50 nM | Western Blot |
| Dmax (Kinase-X Degradation) | >90% | Western Blot |
| IC50 (Cell Viability) | 100 nM | CellTiter-Glo |
| Ternary Complex Formation | Confirmed | Co-IP |
Table 2: Binding Affinities
| Ligand | Target | Binding Affinity (Kd) | Assay |
| Warhead | Kinase-X | 200 nM | Isothermal Titration Calorimetry (ITC) |
| VHL Ligand | VHL | 150 nM | Surface Plasmon Resonance (SPR) |
| PROTAC-C2 | Kinase-X | 250 nM | ITC |
| PROTAC-C2 | VHL | 180 nM | SPR |
Conclusion
This compound serves as a valuable and synthetically tractable building block for the construction of PROTACs with short, flexible ethylenediamine-based linkers. The straightforward two-step conjugation chemistry allows for the efficient generation of PROTAC libraries for optimization. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of such PROTACs. The careful characterization of degradation efficacy, cellular effects, and ternary complex formation is essential for the successful development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design and application of versatile linkers like those derived from this compound will remain a cornerstone of innovation.
Physical and chemical properties of tert-butyl (2-aminoethyl)carbamate
A Comprehensive Technical Guide to Tert-butyl (2-aminoethyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (2-aminoethyl)carbamate, commonly known as Boc-ethylenediamine, is a pivotal bifunctional molecule extensively utilized in organic synthesis, medicinal chemistry, and materials science. Its structure uniquely combines a reactive primary amine with a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group, stable under a wide range of reaction conditions but readily removable under acidic treatment. This dual functionality allows for selective chemical modifications, making it an indispensable building block for the synthesis of complex molecules, including pharmaceuticals, peptidomimetics, and polymers. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and deprotection, and illustrates its application in synthetic workflows.
Core Physicochemical Properties
Tert-butyl (2-aminoethyl)carbamate is a white to off-white solid at room temperature. Its properties are defined by the interplay between the free primary amino group and the Boc-protected amine.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 57260-71-6 |
| Molecular Formula | C₇H₁₆N₂O₂ |
| Molecular Weight | 160.21 g/mol |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 35-38 °C (95-100 °F) |
| Boiling Point | 224-225 °C (435-437 °F) at 760 mmHg |
| Density | 0.966 g/cm³ |
Table 2: Spectroscopic and Analytical Data
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.15 (br s, 1H, NH), 3.19 (q, J=5.6 Hz, 2H, CH₂NHBoc), 2.78 (t, J=5.8 Hz, 2H, CH₂NH₂), 1.44 (s, 9H, C(CH₃)₃), 1.35 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.2, 79.2, 43.5, 41.8, 28.5 |
| Infrared (IR) | ν (cm⁻¹): 3350-3450 (N-H stretch), 2975 (C-H stretch), 1690 (C=O stretch), 1520 (N-H bend), 1170 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: 161.1 [M+H]⁺, 105.1 [M-tBu+H]⁺ |
Experimental Protocols
The following sections detail standard laboratory procedures for the synthesis, purification, and deprotection of tert-butyl (2-aminoethyl)carbamate.
Synthesis via Boc Protection of Ethylenediamine
This protocol describes the selective mono-protection of ethylenediamine using di-tert-butyl dicarbonate (Boc₂O). The large excess of the diamine starting material is crucial to minimize the formation of the di-protected byproduct.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of tert-butyl (2-aminoethyl)carbamate.
Materials:
-
Ethylenediamine (10 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, addition funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (10 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1 eq.) in a separate portion of DCM and add it to an addition funnel.
-
Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by vacuum distillation or silica gel column chromatography to obtain pure tert-butyl (2-aminoethyl)carbamate.
Deprotection of the Boc Group
The Boc group is most commonly removed under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation.
Logical Flow of Boc Deprotection
Caption: General scheme for the acid-catalyzed deprotection of a Boc-protected amine.
Materials:
-
Tert-butyl (2-aminoethyl)carbamate (1 equivalent)
-
Trifluoroacetic acid (TFA, 5-10 equivalents)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl (2-aminoethyl)carbamate (1 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq.) to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue, the ethylenediamine bis(trifluoroacetate) salt, can often be used directly or triturated with cold diethyl ether to yield a solid product.
Applications in Synthesis
Tert-butyl (2-aminoethyl)carbamate is a versatile linker and building block. The free primary amine can be functionalized first, followed by deprotection and subsequent reaction at the newly revealed amine, or vice versa. This orthogonal reactivity is fundamental to its utility.
A primary application is in the synthesis of polyamines and as a linker in drug discovery. For example, it can be acylated at its free amine with a fatty acid, followed by Boc deprotection and coupling to another molecule, creating an amido-amine structure used in lipid nanoparticle formulations for nucleic acid delivery.
An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Bridge in Modern Therapeutics
Bifunctional linkers are chemical entities that possess two distinct reactive moieties, enabling the covalent connection of two different molecules.[1] In the landscape of modern drug discovery, these linkers serve as critical bridges in the architecture of complex therapeutic agents, moving beyond simple conjugation to intelligently control the stability, release kinetics, and overall therapeutic profile of the conjugate.[2] Their primary role is to connect a targeting entity, such as a monoclonal antibody or a small molecule ligand, to a biologically active payload, like a potent cytotoxin or a protein-degrading molecule.[1][3] This modular design has given rise to revolutionary therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), which offer unprecedented precision in treating diseases like cancer.[2][3][4]
The linker is not a passive spacer; its chemical nature dictates the success of the entire conjugate. An ideal linker must ensure the conjugate remains stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[5][6] Conversely, upon reaching the target site, it must facilitate the efficient release of the active payload.[5] This delicate balance of stability and controlled release is the central challenge in linker design.[5][6] This guide provides a comprehensive overview of the core principles of bifunctional linker technology, including their classification, applications, and the experimental methodologies crucial for their development and evaluation.
Classification of Bifunctional Linkers
Bifunctional linkers, also known as crosslinkers, can be categorized based on the nature of their reactive groups, their cleavability under physiological conditions, and the chemical composition of their spacer arm.[7]
Classification by Reactivity
-
Homobifunctional Linkers: These linkers possess two identical reactive groups, making them suitable for linking molecules with the same functional group, often used in polymerization or intramolecular crosslinking.[7] A common example is Disuccinimidyl suberate (DSS), which contains two N-hydroxysuccinimide (NHS) esters for reacting with primary amines.
-
Heterobifunctional Linkers: These are more widely used in drug conjugate development as they feature two different reactive groups.[7] This asymmetry allows for selective, sequential conjugation, minimizing the formation of unwanted homodimers.[8] A typical heterobifunctional linker might contain an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other, enabling precise, multi-step conjugation workflows.[8]
Classification by Cleavability
The release mechanism of the payload is a critical design feature, largely determined by the linker's cleavability.
-
Cleavable Linkers: These linkers are engineered to be stable in the bloodstream (pH ~7.4) but are cleaved by specific triggers prevalent in the target microenvironment, such as inside a cancer cell.[2][] This targeted release minimizes systemic toxicity.[]
-
Acid-Cleavable Linkers: Incorporating moieties like hydrazones, these linkers are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes.[2]
-
Enzyme-Cleavable Linkers: These often contain peptide sequences (e.g., valine-citrulline) that are substrates for enzymes like Cathepsin B, which are highly active within tumor cell lysosomes.[2][10]
-
Reductively-Cleavable Linkers: These feature a disulfide bond that is readily cleaved by the high intracellular concentration of reducing agents like glutathione, releasing the payload inside the cell.[10]
-
-
Non-Cleavable Linkers: These form a highly stable bond (e.g., a thioether) between the drug and the antibody.[11] The payload is released only after the complete lysosomal degradation of the antibody, which liberates the drug still attached to the linker and a single amino acid residue.[11] A notable example is the MCC (4-maleimidomethyl cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (T-DM1).[11]
Classification by Spacer Composition
The spacer arm connects the two reactive ends and influences the overall properties of the conjugate.
-
Alkyl Chains: These are simple, flexible hydrocarbon chains that are synthetically tractable and allow for systematic variation of linker length.[4][12]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of the conjugate.[4][12] They can also reduce aggregation and immunogenicity.[7]
-
Rigid Linkers: Structures containing alkynes or triazoles provide conformational restriction.[12] This can be advantageous in PROTAC design, where pre-organizing the molecule into a specific conformation can enhance the formation of the crucial ternary complex.[12]
Key Applications in Drug Discovery
Bifunctional linkers are the cornerstone of several advanced therapeutic strategies.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[2][] The linker is the central component that attaches the payload to the antibody, ensuring stability in circulation and enabling payload release at the tumor site.[5] The choice between a cleavable and non-cleavable linker depends on the payload and the target biology. For instance, the ADC Adcetris (Brentuximab vedotin) uses an enzyme-cleavable valine-citrulline linker to release its MMAE payload.[11]
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Targeted Protein Degradation (TPD)
TPD is a novel therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them.[13][14] The most prominent examples are PROTACs, which are heterobifunctional molecules composed of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[13][14][] By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[13][] The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation.[12][16] Other TPD strategies utilizing bifunctional linkers include Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs).[13][17]
References
- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 2. purepeg.com [purepeg.com]
- 3. Application of Linkers in Chemical Biology [bldpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 14. contractpharma.com [contractpharma.com]
- 16. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Boc-ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-Boc-ethylenediamine, a critical building block in organic synthesis and drug development. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized due to its stability under a range of conditions and its straightforward removal under acidic conditions. Achieving selective mono-protection of ethylenediamine is a common challenge, often resulting in a mixture of mono- and di-protected products. This guide presents methodologies to achieve high yields of the desired N-Boc-ethylenediamine, minimizing the formation of the di-substituted byproduct.
Data Summary of Synthetic Protocols
The following table summarizes quantitative data from various cited methods for the synthesis of N-Boc-ethylenediamine, allowing for easy comparison of their efficacy.
| Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Method 1: Direct Acylation | Ethylenediamine, Di-tert-butyl dicarbonate | Dichloromethane | 12 hours | 83 | Not specified | [1] |
| Method 2: Two-Step (p-nitrophenyl carbonate intermediate) | p-Nitrophenol, Di-tert-butyl dicarbonate, Ethylenediamine | Ethyl acetate | 5-6 hours (second step) | 82.3 | 99.41 | [2] |
| Method 3: In situ Mono-protonation | Ethylenediamine, Hydrogen chloride, Di-tert-butyl dicarbonate | Methanol | 1 hour | 87 | >97 | [3] |
Experimental Protocols
Method 1: Direct Acylation with Di-tert-butyl dicarbonate
This protocol details a common and straightforward method for the synthesis of N-Boc-ethylenediamine.[1][4]
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Petroleum ether
-
Ethanol
-
500 mL two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 500 mL two-neck round-bottom flask, dissolve ethylenediamine (18.2 g, 302 mmol) in 250 mL of dichloromethane. Cool the solution to 0°C using an ice bath with vigorous stirring.[1]
-
Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (10 g, 45.8 mmol) in 50 mL of dichloromethane.[1] Add this solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]
-
Work-up: A precipitate will form during the reaction. Filter the reaction mixture and wash the precipitate with dichloromethane.[1]
-
Purification:
-
The filtrate contains the desired product. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (20:80) as the eluent to obtain the pure product as a white solid.[1]
-
Further purification can be achieved by recrystallization from ethanol.[1]
-
Expected Yield: Approximately 4.8 g (83%).[1]
Visualizations
Experimental Workflow for Direct Acylation
Caption: Workflow for the synthesis of N-Boc-ethylenediamine via direct acylation.
Reaction Mechanism
References
Application Notes and Protocols for Amide Bond Formation with N-Boc-ethylenediamine (Boc-C2-NH2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-ethylenediamine (Boc-C2-NH2) is a valuable C2 building block in organic synthesis and medicinal chemistry. The presence of a Boc-protecting group on one of the amine functionalities allows for selective amide bond formation with the free primary amine. This mono-protection strategy is crucial for the synthesis of a wide array of molecules, including peptidomimetics, small molecule inhibitors, and functionalized polymers for drug delivery applications. The Boc group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a versatile handle for subsequent synthetic transformations.[1][2]
These application notes provide a comprehensive guide to amide bond formation using this compound, covering common coupling reagents, detailed experimental protocols, and comparative data to assist researchers in selecting the optimal conditions for their specific synthetic needs.
Common Coupling Reagents for Amide Bond Formation
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Several classes of reagents are commonly employed, each with its own mechanism of action and suitability for different substrates.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3][4] EDC is particularly advantageous in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification.[3][4] To minimize racemization and improve efficiency, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][5]
-
Onium Salts (Aminium/Uronium and Phosphonium): These reagents, such as HATU, HBTU, and PyBOP, are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids or less reactive amines.[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly reactive and suitable for challenging couplings, often resulting in high yields and low racemization.[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers a good balance of reactivity and stability, making it a cost-effective option for routine couplings.[3][6]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that avoids potential guanidinylation side products that can occur with aminium/uronium salts.[4][6]
-
Quantitative Data: Comparison of Common Coupling Reagents
The following table summarizes typical performance data for various coupling reagents in the context of amide bond formation. The data is compiled from literature values for similar coupling reactions and serves as a general guide.[6]
| Coupling Reagent | Additive | Typical Yield (%) | Typical Reaction Time (hours) | Key Considerations |
| EDC | HOBt | 75-90 | 4-24 | Water-soluble byproduct, cost-effective. |
| HATU | - | 90-98 | 1-4 | High reactivity, suitable for sterically hindered couplings, low racemization.[6] |
| HBTU | - | 85-95 | 2-6 | Good balance of reactivity and stability.[6] |
| PyBOP | - | 80-90 | 2-8 | Avoids guanidinylation side products.[6] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard method for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic acid
-
This compound (N-Boc-ethylenediamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is suitable for more challenging couplings where steric hindrance or low reactivity of the coupling partners is a concern.[6]
Materials:
-
Carboxylic acid
-
This compound (N-Boc-ethylenediamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation using this compound.
Logical Relationship of Coupling Reagent Activation
Caption: Simplified activation of carboxylic acids for amide synthesis.
Potential Role in Signaling Pathway Inhibition
Molecules synthesized using this compound as a linker can be designed to interact with biological targets, such as enzymes in a signaling pathway. For instance, they can act as inhibitors of kinases, which are often dysregulated in diseases like cancer.
Caption: Inhibition of a generic kinase pathway by a synthetic molecule.
Applications in Drug Development
The amide bond is a cornerstone of medicinal chemistry, and this compound is a key component in the synthesis of molecules with therapeutic potential. The ethylenediamine linker can be incorporated into structures designed to target a variety of biological processes. For example, ethylenediamine-based scaffolds have been explored for the development of farnesyltransferase inhibitors as potential anticancer agents.[8] The ability to introduce a flexible two-carbon spacer with a modifiable amine terminus (after deprotection) allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, polymers synthesized using Boc-protected diamines are being investigated for their potential in drug and gene delivery systems.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Amide Bond Formation via Reaction of N-Boc-ethylenediamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This linkage is a key structural motif in a vast array of biologically active molecules, including peptides and small-molecule therapeutics. N-Boc-ethylenediamine (Boc-C2-NH2) is a valuable bifunctional building block, offering a protected primary amine and a free primary amine. This arrangement allows for the selective acylation of the free amine with a carboxylic acid, followed by the deprotection of the Boc group to reveal a new primary amine for further functionalization. This application note provides detailed protocols for the coupling of N-Boc-ethylenediamine with carboxylic acids using common modern coupling reagents and for the subsequent deprotection of the Boc group.
Reaction Overview
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile. This is typically achieved using a variety of coupling reagents.
This document will focus on two of the most prevalent and efficient classes of coupling reagents:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester and suppress side reactions.[2][3][4]
-
Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high efficiency, rapid reaction times, and ability to minimize racemization.[5][6][7]
Following the successful amide coupling, the tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions to yield the primary amine, which is then available for subsequent synthetic transformations.
Data Presentation: Comparison of Common Coupling Conditions
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide product. The following table summarizes typical conditions for the coupling of a generic carboxylic acid with N-Boc-ethylenediamine using various methods.
| Coupling Method | Coupling Reagents & Additives | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Acid Chloride | Oxalyl Chloride, DMF (cat.) | Et3N or DIPEA | DCM | 0 to RT | 1 - 3 | 85-95 | Carboxylic acid must be converted to the acid chloride first.[8] |
| EDC/NHS | EDC, NHS | DIPEA or Et3N | DMF, DCM, or CH3CN | 0 to RT | 2 - 18 | 70-90 | Water-soluble byproducts simplify workup.[2] |
| HATU | HATU | DIPEA or Collidine | DMF or NMP | 0 to RT | 1 - 4 | 90-98 | Highly efficient, even for sterically hindered substrates; low racemization.[5][6] |
| HBTU/HOBt | HBTU, HOBt | DIPEA | DMF | RT | 0.5 - 4 | 85-95 | A common and cost-effective alternative to HATU. |
| PyBOP | PyBOP | DIPEA | DMF or DCM | RT | 1 - 6 | 80-90 | Phosphonium-based reagent; avoids guanidinylation side products. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS
This protocol describes a general two-step, one-pot procedure for the coupling of a carboxylic acid with N-Boc-ethylenediamine using EDC and NHS.
Materials:
-
Carboxylic Acid (1.0 eq)
-
N-Boc-ethylenediamine (1.0 - 1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
NHS (N-hydroxysuccinimide) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N) (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), NHS (1.2 eq), and anhydrous DMF (or DCM). Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Coupling: To the activated carboxylic acid solution, add N-Boc-ethylenediamine (1.0-1.2 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 2 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(2-(Boc-amino)ethyl)amide.
Protocol 2: Amide Coupling using HATU
This protocol outlines the use of the highly efficient uronium salt-based coupling reagent, HATU.
Materials:
-
Carboxylic Acid (1.0 eq)
-
N-Boc-ethylenediamine (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)
-
Anhydrous DMF or NMP
-
Ethyl acetate
-
1N HCl or saturated NH4Cl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add N-Boc-ethylenediamine (1.0 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl or saturated NH4Cl solution (2x), saturated aqueous NaHCO3 solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
N-(2-(Boc-amino)ethyl)amide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Diethyl ether or Toluene
Procedure:
-
Dissolve the N-(2-(Boc-amino)ethyl)amide (1.0 eq) in DCM (a typical concentration is 0.1-0.2 M).
-
Add an excess of TFA (typically 20-50% v/v with DCM).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, azeotrope the crude oil with toluene (3x).
-
The resulting product is the TFA salt of the amine. To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amine.
Mandatory Visualizations
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-C2-NH2 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, C-terminal modifications are crucial for enhancing the therapeutic properties of peptides, including their stability, bioavailability, and receptor-binding affinity. One such modification is the introduction of a C-terminal ethylamide group, which can be efficiently achieved using N-Boc-ethylenediamine (Boc-C2-NH2). This application note provides detailed protocols and technical guidance for the successful incorporation of this compound in Boc-based solid-phase peptide synthesis (SPPS).
The Boc (tert-butyloxycarbonyl) strategy for SPPS is a well-established method that utilizes an acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1] This approach is particularly advantageous for the synthesis of complex and hydrophobic peptides.[1] The integration of this compound into this workflow allows for the direct synthesis of peptides with a C-terminal ethylamide, a modification known to mimic the native peptide bond and potentially enhance biological activity.[2]
Principle of Application
The core of this application involves the initial attachment of mono-Boc-protected ethylenediamine to a suitable solid support. The free amino group of the resin-bound ethylenediamine then serves as the starting point for the stepwise assembly of the peptide chain from the C-terminus to the N-terminus using standard Boc-SPPS protocols.[3] The Boc protecting group on the ethylenediamine is removed along with the N-terminal Boc groups of the growing peptide chain during the synthesis cycles. Upon completion of the peptide sequence, a final cleavage step releases the C-terminally ethylamide-modified peptide from the resin.
Key Applications of this compound in SPPS
-
Synthesis of C-terminal Ethylamide Peptides: The primary application is the generation of peptides with a C-terminal ...-CO-NH-CH2-CH2-NH2 or a capped ...-CO-NH-CH2-CH2-NH-Ac moiety. This modification can significantly alter the peptide's overall charge and hydrophobicity, influencing its pharmacokinetic profile.[2]
-
Introduction of a Flexible Linker: The ethylenediamine unit can act as a short, flexible spacer at the C-terminus, which can be useful for the attachment of reporter molecules, cytotoxic drugs, or for creating peptide conjugates.
-
Peptide Cyclization: While less common for the mono-Boc version, diamine linkers are instrumental in the synthesis of cyclic peptides, where the peptide chain is attached to both amino groups of the linker.[4]
Experimental Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid lability, which allows for mild cleavage conditions that preserve the C-terminal modification.[5]
-
Reagents:
-
N-Boc-ethylenediamine (this compound)
-
Boc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6]
-
Neutralization Solution: 10% DIEA in DMF
-
Washing Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)
-
Cleavage Cocktail: e.g., TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Capping Reagent: Acetic anhydride/DIEA in DMF (for capping unreacted sites)
-
Protocol 1: Loading of N-Boc-ethylenediamine onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (e.g., 1.0 mmol/g loading) in a reaction vessel with DCM (10 mL/g of resin) for 30 minutes. Drain the solvent.
-
Linker Attachment:
-
Dissolve 2 equivalents of N-Boc-ethylenediamine and 4 equivalents of DIEA in dry DCM (10 mL/g of resin).
-
Add the solution to the swollen resin and agitate the mixture for 2 hours at room temperature.
-
-
Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIEA (80:15:5, v/v/v) (10 mL/g of resin) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection:
-
Neutralization:
-
Add 10% DIEA in DMF (10 mL/g of resin) and agitate for 5 minutes. Repeat once.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 3 equivalents of the Boc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage and Purification
-
Final Boc Deprotection: Perform the deprotection step as described in Protocol 2 to remove the N-terminal Boc group of the final amino acid.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 4 hours.[7]
-
Cleavage:
-
Add the cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) to the dried peptide-resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following tables provide representative data for the synthesis of a model peptide utilizing the this compound strategy. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Resin Loading and Initial Coupling Efficiency
| Parameter | Value |
| Initial Resin Loading (2-CTC) | 1.0 mmol/g |
| This compound Equivalents | 2.0 |
| DIEA Equivalents | 4.0 |
| Reaction Time | 2 hours |
| Final Resin Loading | ~0.8 - 0.9 mmol/g |
Table 2: Representative Peptide Synthesis Parameters (per cycle)
| Step | Reagent Equivalents (relative to resin loading) | Reaction Time | Typical Efficiency |
| Boc Deprotection | 50% TFA in DCM | 20-30 min | >99% |
| Amino Acid Coupling | 3.0 (Boc-AA), 2.9 (HBTU), 6.0 (DIEA) | 1-2 hours | >99% |
Table 3: Overall Yield and Purity for a Model Decapeptide
| Parameter | Result |
| Crude Peptide Yield | 70-85% |
| Purity of Crude Peptide (by RP-HPLC) | 60-75% |
| Yield of Purified Peptide | 30-50% |
| Purity of Final Peptide (by RP-HPLC) | >98% |
Visualizations
Experimental Workflow for this compound SPPS
Caption: Workflow for SPPS of C-terminal ethylamide peptides.
Logical Relationship for Boc Deprotection and Neutralization
Caption: Boc deprotection and neutralization steps in SPPS.
Troubleshooting
Issue: Incomplete Coupling to the Ethylenediamine Linker
-
Cause: Steric hindrance after the initial loading.
-
Solution:
-
Increase the coupling time to 3-4 hours.
-
Use a more potent coupling reagent like HATU.
-
Perform a double coupling.
-
Issue: Low Yield of Crude Peptide
-
Cause: Premature cleavage of the peptide from the 2-CTC resin due to repeated exposure to TFA.
-
Solution:
-
Ensure the Boc deprotection step does not exceed 30 minutes.
-
Use a more acid-stable resin if the peptide is very long, although this will require harsher final cleavage conditions.
-
Issue: Side Reactions During Cleavage
-
Cause: Reactive intermediates generated during TFA cleavage can modify sensitive amino acid residues.
-
Solution:
-
Always include scavengers in the cleavage cocktail. Triisopropylsilane (TIS) is effective at scavenging carbocations.
-
If the peptide contains tryptophan, add 1,2-ethanedithiol (EDT) to the cocktail.
-
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
References
Application Note: Step-by-Step Boc Deprotection of N-Boc-Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amines, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its widespread use is attributed to its stability in various non-acidic conditions and its straightforward removal under acidic catalysis.[1][2][3] This application note provides a detailed, step-by-step protocol for the acidic deprotection of N-Boc-ethylenediamine to yield ethylenediamine, a versatile C2 building block in organic synthesis.[2] The most common and effective method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which efficiently cleave the carbamate to release the free amine.[1][4] This process is initiated by the protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the desired amine.[1]
Experimental Protocol: Acidic Deprotection using Hydrochloric Acid
This protocol details the removal of the Boc protecting group from N-Boc-ethylenediamine using a solution of hydrochloric acid in 1,4-dioxane. This method is highly effective and typically results in the precipitation of the product as its hydrochloride salt.[1]
Materials and Reagents:
-
N-Boc-ethylenediamine
-
4M Hydrochloric Acid in 1,4-Dioxane
-
Diethyl ether
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-ethylenediamine in a minimal amount of a suitable solvent like dichloromethane. Alternatively, the substrate can be suspended directly in the acidic solution.
-
Acid Addition: To the stirred solution or suspension, add a 4M solution of HCl in 1,4-dioxane.[1][5] A typical stoichiometry involves using at least two equivalents of HCl to ensure the complete reaction and formation of the dihydrochloride salt.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The reaction is generally complete within 1 to 4 hours.[1] Upon completion, the deprotected ethylenediamine dihydrochloride often precipitates as a white solid.[5]
-
Product Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the collected solid with a solvent such as diethyl ether to remove any organic impurities.[1]
-
Drying: Dry the resulting ethylenediamine dihydrochloride salt under vacuum to remove residual solvent.
Work-up for Non-precipitating Products:
If the product does not precipitate, the following work-up procedure can be employed:
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
Neutralization (Optional, for free base): To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1]
-
Extraction: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[1]
Quantitative Data
The efficiency of Boc deprotection can be influenced by the substrate and specific reaction conditions. The following table summarizes typical outcomes for Boc deprotection reactions.
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| A derivative of N-Boc ethylenediamine | 4M HCl | Dioxane | 2 | 70 | [5] |
| General Boc-protected amines | 4M HCl | Dioxane | 1-4 | Often quantitative precipitation | [1] |
| Various N-Boc substrates | Oxalyl chloride | Methanol | 1-4 | up to 90 | [3] |
Experimental Workflow
Caption: Workflow for the Boc deprotection of N-Boc-ethylenediamine.
References
Application Notes and Protocols: Conditions for Removing the Boc Group from a Diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and the relative ease of its removal.[1][2][3] In the synthesis of complex molecules containing multiple amine functionalities, such as diamines, selective protection and deprotection are crucial steps. These notes provide a comprehensive overview of the conditions for the removal of the Boc group from diamines, including detailed experimental protocols and a comparative analysis of different methods. The choice of deprotection strategy is critical and often depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.[4][5]
Deprotection Methodologies
The removal of the Boc group can be achieved under acidic, basic, neutral, and thermal conditions. The most common approach involves acidic hydrolysis.[6][7]
Acidic Conditions
Acid-catalyzed deprotection is the most common method for removing the Boc group.[8] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][8]
Common Acidic Reagents:
-
Trifluoroacetic Acid (TFA): A strong acid commonly used in a solution with a solvent like dichloromethane (DCM).[3][8][9] It is highly effective and often results in rapid deprotection.[8]
-
Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as dioxane, ethyl acetate, or methanol.[1][2][7]
-
Other Acids: Aqueous phosphoric acid, sulfuric acid, and p-toluenesulfonic acid have also been employed.[1][7]
A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[4][10] This can be suppressed by the addition of scavengers.[11]
Basic Conditions
While less common, Boc deprotection can be achieved under basic conditions, particularly for primary amines where the R group is electron-withdrawing.[5] This method is advantageous when the substrate contains acid-sensitive functional groups.[5]
Common Basic Reagents:
-
Sodium carbonate in refluxing DME[1]
-
Sodium t-butoxide in wet tetrahydrofuran[1]
-
Potassium phosphate in methanol, sometimes assisted by microwave irradiation[12]
Neutral and Other Conditions
Several methods avoid the use of strong acids or bases, which can be beneficial for sensitive substrates.
-
Thermal Deprotection: Heating the Boc-protected amine can lead to the removal of the protecting group.[6][8] This can be performed neat or in a high-boiling solvent.[13] Continuous flow reactors at high temperatures have also been shown to be effective.[6][14]
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) and trimethylsilyl iodide (TMSI) can facilitate Boc deprotection under mild, non-hydrolytic conditions.[2][3][15] ZnBr2 in CH2Cl2 can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[3]
-
Catalytic Methods: Iodine has been used as a catalyst for the solvent-free deprotection of N-Boc substrates.[1] Heterogeneous acid catalysts, such as H-BEA zeolite, can be used in continuous flow reactors.[16]
-
Mild Reagents: A mild method using oxalyl chloride in methanol has been reported to deprotect a variety of N-Boc compounds at room temperature with high yields.[1][17][18]
-
Water-Mediated Deprotection: Refluxing in water has been shown to be an effective and environmentally friendly method for the deprotection of various N-Boc protected amines.[7][13]
Data Presentation: Comparison of Boc Deprotection Conditions
| Reagent/Condition | Solvent | Temperature | Time | Yield (%) | Substrate Scope | Notes |
| Acidic Conditions | ||||||
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | High | Broad (aliphatic, aromatic) | Very common, can be harsh for acid-sensitive groups.[2][3][8] |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 1 - 12 h | High | Broad | A common and effective alternative to TFA.[1][2] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | up to 90% | Aliphatic, aromatic, heterocyclic | Mild conditions.[1][17] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Not specified | Not specified | Good | Not specified | [1][7] |
| Basic Conditions | ||||||
| Sodium Carbonate | Dimethoxyethane (DME) | Reflux | Not specified | Good | N-Boc substrates | Useful for acid-sensitive molecules.[1] |
| Sodium t-butoxide | Tetrahydrofuran (THF) (wet) | Not specified | Not specified | Good | Unactivated primary N-Boc | [1] |
| Neutral/Mild Conditions | ||||||
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature | Overnight | Good | Secondary N-Boc (selective) | Selectively cleaves secondary over primary N-Boc.[3] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | Good | Broad | Mild, non-hydrolytic.[2] |
| Iodine (catalytic) | Solvent-free | Not specified | Not specified | Good | Structurally diverse N-Boc | [1] |
| Water | Water | Reflux (100 °C) | < 15 min | 90 - 97% | Aliphatic, aromatic, heterocyclic | Green and efficient method.[7] |
| Thermal Conditions | ||||||
| Thermal (Continuous Flow) | Methanol | 150 - 240 °C | 45 min | 73 - 90% | N-Boc diamines | Allows for selective and complete deprotection.[6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and rapid method for Boc deprotection.[19]
Materials:
-
Boc-protected diamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected diamine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution. The reaction time can vary from minutes to several hours depending on the substrate.[19] For many substrates, the reaction is complete in under 15 minutes.[19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine.[19]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is another common acidic deprotection method.[19]
Materials:
-
Boc-protected diamine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[19]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[19]
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
This protocol offers a mild alternative to strong acids.[1]
Materials:
-
Boc-protected diamine (50 mg)
-
Methanol (3 mL)
-
Oxalyl chloride (3 equivalents)
-
Dry 25 mL round-bottom flask, stirring bar, syringe or micropipette
Procedure:
-
In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the starting material (50 mg) in MeOH (3 mL) and allow it to stir at room temperature for 5 minutes.[1]
-
Add oxalyl chloride (3 equivalents) to the solution via syringe or micropipette directly into the reaction solvent mixture.[1] An immediate increase in temperature and sputtering may be observed.[1]
-
Allow the reaction mixture to stir for up to 4 hours, depending on the starting material.[1]
-
Monitor the reaction via TLC.[1]
-
Upon completion, proceed with a standard aqueous workup to isolate the product.
Protocol 4: Water-Mediated Catalyst-Free Deprotection
This protocol is an environmentally friendly "green" alternative.[7]
Materials:
-
N-Boc protected amine
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux
Procedure:
-
Subject the N-Boc amine to deprotection conditions in water at 100 °C under an argon atmosphere.[7]
-
Monitor the progress of the reaction by TLC. The transformations are typically complete within 12 minutes at temperatures between 90-100 °C.[7]
-
Cool the reaction to room temperature.
-
Add dichloromethane (5 mL) to the stirring mixture.
-
Dry the organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure to give the desired product after purification by silica gel column chromatography if necessary.[7]
Mandatory Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 16. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc-C2-NH2 as a Precursor for Complex Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-ethylenediamine (Boc-C2-NH2) is a foundational building block in the field of chemical biology and drug development, particularly in the synthesis of complex bifunctional linkers. Its structure, featuring a primary amine at one end and a temporarily protected amine (via a tert-butyloxycarbonyl, or Boc, group) at the other, allows for sequential and controlled chemical modifications. This differential protection is crucial for the stepwise assembly of linkers used in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
ADCs utilize linkers to connect a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. PROTACs, on the other hand, are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in both cases is not merely a spacer but a critical component that influences solubility, stability, and the overall efficacy of the conjugate. This compound provides a reliable and versatile starting point for the synthesis of these sophisticated molecular bridges.
This document provides detailed protocols for the use of this compound as a precursor for more complex linkers, focusing on common elongation strategies such as amide bond formation and PEGylation, followed by deprotection and subsequent conjugation.
Core Applications of this compound in Linker Synthesis
The primary utility of this compound lies in its ability to undergo selective reactions at the free primary amine, while the Boc-protected amine remains inert. Once the initial modification is complete, the Boc group can be cleanly removed under acidic conditions to reveal a new primary amine, ready for the next synthetic step. This process allows for the construction of linkers with diverse functionalities and lengths.
Common Elongation Strategies:
-
Amide Bond Formation: The free amine of this compound can be readily acylated by reacting with a carboxylic acid, an acyl chloride, or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester) to form a stable amide bond. This is a fundamental step in extending the linker chain.
-
PEGylation: To enhance the solubility and pharmacokinetic properties of the final conjugate, polyethylene glycol (PEG) chains can be incorporated. This is often achieved by reacting this compound with a PEG derivative that has an activated functional group.
-
Nucleophilic Aromatic Substitution (SNAr): The primary amine can act as a nucleophile to displace a leaving group (such as fluorine) on an aromatic or heteroaromatic ring, a common strategy for attaching the linker to certain E3 ligase ligands in PROTAC synthesis.
Experimental Protocols
The following protocols outline the key steps in transforming this compound into a more complex, heterobifunctional linker.
Protocol 1: Linker Elongation via Amide Bond Formation
This protocol describes the coupling of this compound with a carboxylic acid-containing molecule using standard peptide coupling reagents.
Materials:
-
N-Boc-ethylenediamine (this compound)
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the Boc-protected, elongated linker.
Protocol 2: Boc Group Deprotection
This protocol details the removal of the Boc protecting group to expose the terminal amine of the linker.
Materials:
-
Boc-protected linker from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected linker (1.0 eq) in anhydrous DCM (typically a 20-25% v/v solution of TFA in DCM is used).
-
Add TFA (e.g., for 1 mL of DCM, add 0.25 mL of TFA) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can be performed to ensure complete removal of residual acid.
-
The resulting amine is often obtained as a TFA salt. For the next step, it can either be used directly, or the free amine can be obtained by dissolving the residue in DCM and washing with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker. The product is often used immediately in the subsequent step without further purification.
Protocol 3: Final Conjugation to a Second Molecule (via NHS Ester)
This protocol describes the reaction of the newly deprotected amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
Deprotected linker-amine (TFA salt or free base) from Protocol 2
-
NHS ester of the second molecule of interest (R'-CO-NHS)
-
N,N-Diisopropylethylamine (DIPEA) (if starting from the TFA salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification supplies (e.g., HPLC, silica gel)
Procedure:
-
Dissolve the NHS ester (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve the deprotected linker-amine (1.1 eq) in anhydrous DMF. If using the TFA salt, add DIPEA (2.0-3.0 eq) to neutralize the salt and stir for 5-10 minutes.
-
Add the linker-amine solution to the NHS ester solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final bifunctional linker conjugate by flash column chromatography or preparative HPLC.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of complex linkers starting from this compound. The data is compiled from representative procedures found in the literature.
| Reaction Step | Reagents and Conditions | Typical Yield | Purity | Reference |
| Mono-Boc Protection | Ethylenediamine, (Boc)₂O, DCM, 0 °C to RT | 50-70% | >95% after chromatography | [1] |
| Amide Coupling | This compound, R-COOH, EDCI/HOBt, DIPEA, DMF, RT, 4-16h | 60-90% | >95% after chromatography | [2] |
| SNAr Reaction | Mono-Boc diamine, 4-fluorothalidomide, DIPEA, DMSO, 90-130 °C, 16h | 64-92% | >95% after chromatography | [1][3] |
| Boc Deprotection | Boc-protected amine, 20-25% TFA in DCM, RT, 1-2h | >95% (crude) | Used directly in next step | [4] |
| NHS Ester Coupling | Amine, R'-CO-NHS, DIPEA, DMF, RT, 2-12h | 50-80% | >95% after purification | [1] |
Visualizations
General Workflow for Complex Linker Synthesis
The following diagram illustrates the overall synthetic strategy starting from this compound.
Caption: General workflow for synthesizing complex linkers from this compound.
PROTAC Synthesis Signaling Pathway
This diagram shows the conceptual pathway for synthesizing a PROTAC using a mono-Boc-protected diamine linker.
Caption: Synthetic pathway for a PROTAC using a mono-Boc-diamine linker.
Conclusion
This compound is an indispensable and highly versatile precursor for the synthesis of complex linkers essential for the development of targeted therapeutics like ADCs and PROTACs. The ability to perform sequential, controlled chemical modifications by leveraging the Boc protecting group allows for the rational design and construction of linkers with tailored properties. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic strategies, paving the way for the creation of novel and more effective drug candidates.
References
- 1. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Preventing di-Boc formation in ethylenediamine protection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mono-Boc protection of ethylenediamine, specifically focusing on the prevention of di-Boc formation.
Troubleshooting Guide
Issue: High Yield of Di-Boc Protected Ethylenediamine
This is a common issue arising from the similar reactivity of the two primary amine groups in ethylenediamine.[1] The following guide provides potential causes and recommended solutions to favor the formation of the desired mono-Boc product.
| Possible Cause | Recommended Solution |
| Excess Boc-Anhydride ((Boc)₂O) | Carefully control the stoichiometry, ensuring a 1:1 molar ratio of ethylenediamine to (Boc)₂O.[1] |
| High Local Concentration of (Boc)₂O | Dissolve (Boc)₂O in a suitable solvent (e.g., dichloromethane, methanol) and add it dropwise to the ethylenediamine solution over an extended period.[2][3] This minimizes localized excess of the protecting agent. |
| Insufficient Differentiation of Amine Reactivity | Employ a mono-protonation strategy. By adding one equivalent of an acid, one amine group is converted to its ammonium salt, rendering it significantly less nucleophilic and directing the reaction to the free amine.[1][4] |
| Elevated Reaction Temperature | Perform the addition of (Boc)₂O at a reduced temperature, typically 0 °C, using an ice bath to control the exothermic reaction and enhance selectivity.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-Boc protection of ethylenediamine?
A1: The main challenge is preventing the formation of the di-Boc protected byproduct.[2] Since ethylenediamine is a symmetric diamine, both primary amine groups have comparable reactivity towards Boc-anhydride.[1]
Q2: Which protecting group is most suitable for the selective mono-protection of ethylenediamine?
A2: The tert-butyloxycarbonyl (Boc) group is widely recommended for the mono-protection of ethylenediamine. The resulting N-Boc-ethylenediamine is stable under a variety of reaction conditions, and the Boc group can be easily removed under acidic conditions.[1]
Q3: What is the most effective strategy to achieve selective mono-protection?
A3: The most effective method is to differentiate the two amine groups by selectively deactivating one. This is commonly achieved through the mono-protonation of ethylenediamine with one equivalent of an acid.[1][4] The resulting mono-ammonium salt is less nucleophilic, thus favoring the reaction at the unprotonated amine.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and minimize the formation of byproducts.[2]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Ethylenediamine is corrosive and a respiratory irritant. Di-tert-butyl dicarbonate is a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reagents like chlorotrimethylsilane and thionyl chloride are corrosive and react with moisture to release HCl gas; they must be handled with extreme care.[2]
Quantitative Data Summary
The following table summarizes reported yields for the mono-Boc protection of ethylenediamine and other diamines using various methods. The mono-protonation strategy consistently provides high yields of the desired mono-protected product.
| Diamine | Method | Reagents | Yield (%) | Reference |
| Ethylenediamine | Mono-protonation | HCl, (Boc)₂O | 87 | [5][6] |
| Ethylenediamine | Slow Addition | (Boc)₂O | Quantitative | [3] |
| Piperazine | Mono-protonation | HCl, (Boc)₂O | 70-80 | [6] |
| 1,2-Diaminopropane | Mono-protonation | Me₃SiCl, (Boc)₂O | Moderate | |
| 1,3-Diaminopropane | Mono-protonation | Me₃SiCl, (Boc)₂O | Moderate | |
| trans-1,2-Diaminocyclohexane | Mono-protonation | HCl, (Boc)₂O | 80 |
Experimental Protocols
Protocol: Selective Mono-Boc Protection of Ethylenediamine via In Situ Mono-protonation
This protocol utilizes chlorotrimethylsilane (Me₃SiCl) to generate one equivalent of HCl in situ, which protonates one of the amine groups of ethylenediamine, facilitating selective mono-protection.[1]
Materials:
-
Ethylenediamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (CH₂Cl₂)
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath with vigorous stirring.
-
Slowly add freshly distilled chlorotrimethylsilane (1 equivalent) dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form.[1]
-
Allow the mixture to stir at 0 °C for 15-30 minutes.[1]
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in methanol and add it to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring completion by TLC.
-
Quench the reaction by adding water.
-
Adjust the pH of the aqueous layer to >12 with a 2N sodium hydroxide solution.[1]
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc-protected ethylenediamine.[1]
-
If necessary, purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for preventing di-Boc formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 4. bioorg.org [bioorg.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
Technical Support Center: Purification of Oily N-Boc-ethylenediamine
This technical support guide provides troubleshooting advice and detailed protocols for the purification of oily N-Boc-ethylenediamine, a common challenge encountered in synthetic chemistry.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may face during the purification of N-Boc-ethylenediamine.
Q1: My yield is very low after silica gel column chromatography. What are the possible causes and solutions?
Low recovery of N-Boc-ethylenediamine from a silica gel column can be attributed to several factors, primarily related to the basic nature of the free amine group.
-
Compound Instability on Silica: Silica gel is inherently acidic and can lead to the degradation of acid-sensitive compounds like Boc-protected amines. The free amine can also bind irreversibly to the acidic silanol groups on the silica surface, resulting in significant product loss.[1]
-
Tailing: The strong interaction between the basic amine and acidic silica gel can cause the compound to elute slowly and over a wide range of fractions, a phenomenon known as "tailing".[1] This leads to poor separation and difficulty in obtaining a pure, concentrated product.
Solutions:
-
Deactivate the Silica Gel: To minimize unwanted interactions, the silica gel can be neutralized. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent.[1] A common practice is to add 1-3% TEA to the solvent system.
-
Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel.
Q2: My purified N-Boc-ethylenediamine is still contaminated with impurities. How can I improve its purity?
Persistent impurities often have a polarity similar to the desired product, making separation by chromatography challenging.[1]
Solutions:
-
Aqueous Workup (Acid-Base Extraction): Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the more basic impurities, including any unreacted ethylenediamine, pulling them into the aqueous layer. Be cautious, as the desired product can also be protonated and lost to the aqueous phase. Subsequently, washing with a saturated sodium bicarbonate solution and brine can help remove acidic and water-soluble impurities.[2]
-
Optimize Chromatographic Conditions:
-
Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation between your product and the impurities.[3] Several systems have been reported to be effective, such as chloroform/methanol (95:5) and ethyl acetate/petroleum ether (20:80).[3][4]
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased during the chromatography run, can improve separation.
-
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization after chromatography can be a powerful final purification step.[4]
Q3: The N-Boc-ethylenediamine appears to be degrading or sticking to the silica gel column. What should I do?
Degradation or strong adsorption on the column is a common issue for amine-containing compounds on silica gel.[3]
Solutions:
-
Use Triethylamine in the Mobile Phase: As mentioned, adding a small percentage of triethylamine to the eluent can prevent the compound from sticking to the silica gel and minimize degradation.[5]
-
Flash Column Chromatography: Perform flash column chromatography, which is faster than traditional gravity chromatography, to minimize the time the compound is in contact with the silica gel.
Q4: I am having trouble removing the final solvent from my purified oily product. Any suggestions?
Solutions:
-
High Vacuum (with caution): Use a high vacuum pump to remove residual solvents. However, be aware that the Boc group can be thermally labile. Avoid excessive heating, which can lead to deprotection.[1]
-
Azeotropic Removal: Co-evaporate the product with a solvent that forms a low-boiling azeotrope with the residual solvent you are trying to remove. For example, adding and evaporating toluene can help remove residual water or other high-boiling solvents.
-
Solvent Precipitation: If the product is soluble in a volatile solvent but insoluble in a non-volatile one, you can dissolve it in the volatile solvent and then add the non-volatile one to precipitate the product, followed by filtration.
Q5: I have noticed white solids forming in my stored N-Boc-ethylenediamine. What is this and is the product still usable?
The formation of a white solid upon storage could be due to several reasons:
-
Reaction with Atmospheric CO2: The free amine can react with carbon dioxide from the air to form a carbamate salt.[6]
-
Cyclization: Intramolecular cyclization can occur to form 2-imidazolidinone.[6]
Before use, it is advisable to re-purify the material if the purity is critical for the subsequent reaction steps. Filtering the liquid portion may not be sufficient as dissolved impurities will still be present.
Experimental Protocols
General Aqueous Workup Protocol
This procedure is performed on the crude reaction mixture prior to chromatographic purification to remove water-soluble impurities.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts).
-
Brine (saturated aqueous NaCl solution) to facilitate phase separation and remove residual water.[2]
-
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[2]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude oily product.[2]
Column Chromatography Protocol
This is a standard method for the purification of N-Boc-ethylenediamine.[7]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4 and show good separation from any impurities.[3]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude oily product in a minimal amount of the eluent or a strong solvent like dichloromethane.
-
Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified oily N-Boc-ethylenediamine.
-
Data Presentation
| Purification Method | Key Parameters | Reported Outcome | Reference |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Chloroform:Methanol (95:5) | Suggested as a viable method for purification. | [3] |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Ethyl acetate:Petroleum ether (20:80) | Resulted in a pure product, which was further purified by recrystallization. Yield reported as 83% in one synthesis. | [4] |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane + 1% Triethylamine | Used to purify a related amine, yielding a colorless oil. The addition of triethylamine is key. | [5] |
| Aqueous Workup | Washing with water and brine followed by drying over anhydrous sodium sulfate. | An essential preliminary step to remove water-soluble impurities before chromatography. | [2] |
Experimental Workflow Diagram
Caption: Workflow for the purification of oily N-Boc-ethylenediamine.
References
Removing residual dioxane from Boc-C2-NH2 synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of residual 1,4-dioxane during the synthesis of Boc-protected amines like Boc-C2-NH2.
Frequently Asked Questions (FAQs)
Q1: Why is 1,4-dioxane so difficult to remove from my final product?
1,4-dioxane is a challenging solvent to remove for several reasons. It has a relatively high boiling point (101.3 °C) and is fully miscible with water, which complicates separations by simple evaporation or standard aqueous extraction.[1][2] Dioxane can also form hydrogen bonds with amine products, causing it to be retained in the product even under high vacuum.[3]
Q2: What are the most common and effective methods for removing residual 1,4-dioxane?
The most common laboratory-scale methods for removing 1,4-dioxane include:
-
Aqueous Extraction: For water-insoluble products, repeatedly washing a solution of the product in an immiscible organic solvent with water or brine can effectively partition the water-soluble dioxane into the aqueous phase.[2][4][5]
-
Azeotropic Co-evaporation: Dioxane forms azeotropes with water and other organic solvents. Repeatedly adding a solvent like toluene or chloroform and evaporating under reduced pressure can help remove the dioxane.[3][6] Dioxane forms a well-known azeotrope with water that boils at 87.8 °C.[1][7]
-
Lyophilization (Freeze-Drying): This is a highly effective method for removing both dioxane and water from non-volatile products, especially those that are oils or amorphous solids.[6][8][9]
-
High-Vacuum Drying: Placing the product under a high vacuum (sub-1 mbar) for an extended period, sometimes with gentle heating, can remove stubborn solvent residues.[3]
Q3: My product is a non-volatile oil. What is the best method to remove residual dioxane?
For oily products, a combination of methods is often most effective. Start with an aqueous extraction if the oil is not water-soluble. Follow this with azeotropic co-evaporation using a solvent like toluene. Finally, dry the oil under high vacuum overnight. If the oil is water-soluble, skip the aqueous wash and proceed directly to co-evaporation or lyophilization.[3][6]
Q4: My product is a solid. How can I effectively remove dioxane?
If your this compound derivative is a solid, recrystallization is often the most effective purification method.[10] Choose a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while dioxane remains in the mother liquor. After filtration, wash the crystals with a cold, non-solubilizing solvent and dry them under a high vacuum.
Q5: Can I avoid using 1,4-dioxane in my Boc protection or deprotection steps?
Yes, several greener or more easily removable solvents can be used as alternatives to 1,4-dioxane. For Boc protection, solvent-free methods or alternative solvents like THF, 2-MeTHF, acetone, or acetonitrile can be employed.[11][12] For Boc deprotection, reagents such as TFA in dichloromethane (DCM) or HCl in other ethers like 2-MeTHF or cyclopentyl methyl ether (CPME) are increasingly used.[11][13][14]
Q6: How can I quantify the amount of residual dioxane in my sample?
The standard analytical method for quantifying 1,4-dioxane, especially at low levels (ppm or ppb), is Gas Chromatography-Mass Spectrometry (GC-MS).[15][16] For routine checks in a synthesis lab where dioxane levels are higher, Proton NMR (¹H NMR) can be used to estimate the solvent content by integrating the dioxane peak relative to a known product peak.
Troubleshooting Guide
Problem: A large 1,4-dioxane peak is visible in the NMR spectrum after standard rotary evaporation.
This is a common issue due to dioxane's high boiling point. The following workflow can be used to address this problem.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with N-Boc-Ethylenediamine (Boc-C2-NH2)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reaction yields with N-(tert-butoxycarbonyl)-ethylenediamine (Boc-C2-NH2).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in coupling reactions?
A1: The main challenge is controlling selectivity between mono-acylation and di-acylation. Since ethylenediamine has two primary amine groups, both are nucleophilic and can react with an activated carboxylic acid. The desired product is often the mono-acylated compound, but the formation of the di-acylated byproduct can significantly reduce the yield of the target molecule. Strategies to favor mono-acylation include the slow addition of the coupling partner and using a sub-stoichiometric amount of the acylating agent.[1][2]
Q2: Which coupling reagents are most effective for reactions with this compound?
A2: Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) are commonly used.[3][4] For more challenging couplings, uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can offer higher yields and faster reaction times.[5][6][7] The choice of reagent often depends on the specific substrate and the need to suppress side reactions like racemization.[8][9]
Q3: How can I minimize the formation of the di-acylated byproduct?
A3: To favor mono-acylation, you can employ several strategies:
-
Use of Excess Diamine: While not always cost-effective, using a large excess of this compound can statistically favor the mono-substituted product.[2]
-
Sub-stoichiometric Acylating Agent: Use slightly less than one equivalent (e.g., 0.8 to 0.9 equivalents) of the carboxylic acid or activated coupling partner relative to the this compound.[1]
-
Capping: After the initial coupling reaction, any remaining free amine groups on the this compound can be "capped" by adding a highly reactive, simple acylating agent like acetic anhydride. This prevents further reaction in subsequent steps.[1]
Q4: What are common side reactions other than di-acylation?
A4: Besides di-acylation, other potential side reactions include:
-
Racemization: If the carboxylic acid partner has a chiral center alpha to the carbonyl group, there is a risk of epimerization during activation. The addition of HOBt or using reagents like HATU can help suppress racemization.[8]
-
Formation of N-acylurea: When using carbodiimide reagents like DCC or EDC, the activated intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[8]
-
Guanidinylation: With uronium reagents like HBTU, using an excess of the coupling reagent can lead to the formation of a guanidinyl group on the unreacted amine, permanently capping it.[10]
Q5: What are the standard conditions for Boc deprotection after the coupling reaction?
A5: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[1][11] Other acidic conditions, such as HCl in an organic solvent, can also be used.[12] It is important to use scavengers, like triethylsilane or thioanisole, if the substrate contains sensitive functional groups that could be alkylated by the released tert-butyl cation.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete activation of the carboxylic acid.2. Degradation of coupling reagents.3. Steric hindrance.4. Insufficiently reactive amine. | 1. Allow for a pre-activation step of the carboxylic acid with the coupling reagent before adding this compound.[7]2. Use fresh, high-quality coupling reagents and anhydrous solvents.3. Switch to a more powerful coupling reagent like HATU or HCTU.[9][13]4. Ensure the reaction pH is appropriate; a non-nucleophilic base like DIPEA is often required.[6] |
| Significant Amount of Di-acylated Byproduct | 1. Molar ratio of reactants favors di-acylation.2. High concentration of the acylating agent. | 1. Use a sub-stoichiometric amount (0.8-0.9 eq.) of the carboxylic acid relative to this compound.[1]2. Add the activated carboxylic acid solution slowly to the this compound solution to maintain a low concentration of the acylating agent.[2]3. After the main reaction, cap any remaining free amines with acetic anhydride.[1] |
| Difficulty in Purifying the Product | 1. Presence of N-acylurea byproduct (from DCC/EDC).2. Unreacted starting materials.3. Similar polarity of product and byproducts. | 1. For DCC, the urea is often insoluble and can be filtered off. For EDC, the urea is water-soluble and can be removed with an aqueous wash.[4][10]2. Optimize reaction stoichiometry and time to ensure complete conversion.3. Utilize a different solvent system for column chromatography or consider an alternative purification method like crystallization. |
| Incomplete Boc Deprotection | 1. Insufficient strength or amount of acid.2. Short reaction time. | 1. Use a higher concentration of TFA (e.g., 25-50% in DCM) or a stronger acid.[1]2. Extend the deprotection reaction time and monitor completion by TLC or LC-MS.[1] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the coupling of a generic carboxylic acid with this compound using EDC and HOBt.
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and this compound (1.2 eq.) in an anhydrous polar aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of EDC: Add EDC·HCl (1.2 eq.) to the cooled solution in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 10% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using HBTU
This protocol is suitable for more challenging couplings where higher reactivity is needed.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.5 eq.) in anhydrous DMF.[6]
-
Addition of HBTU: Add HBTU (1.5 eq.) to the solution. A pre-activation of the carboxylic acid with HBTU and DIPEA for 5-15 minutes before adding the amine can sometimes improve yields.[6][7]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid, saturated sodium bicarbonate solution, water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical yields for coupling reactions involving Boc-protected amines under various conditions. Note that yields are highly substrate-dependent.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield | Reference(s) |
| EDC / HOBt | DIPEA / Et₃N | DCM / CH₃CN | 12 - 48 h | 65 - 93% | [4] |
| DCC / HOBt | DMAP | DCM | 10 - 16 h | ~90% | [3] |
| HBTU | DIPEA | DMF | 1 - 12 h | 90+% | [6][7] |
| Acid Chloride | N/A | DCM | 1 h | ~91% | [5] |
Visualizations
Experimental Workflow for Amide Coupling
Caption: General experimental workflow for a typical amide coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Boc Deprotection
This guide provides solutions to common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of amines. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
The Boc group is acid-labile and is typically removed under acidic conditions.[1] Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[2][3]
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected amine, which will have a lower Rf value.[1][4] Staining with ninhydrin can help visualize the primary or secondary amine product.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][4]
Q3: What are the primary side reactions during Boc deprotection, and how can they be prevented?
The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[6][7] This carbocation can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, cysteine, and tyrosine.[6][8]
To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.[6] Common scavengers include:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Effective for protecting tryptophan and methionine residues.[6][8]
-
Thioanisole: Used to prevent S-alkylation of methionine.[6][9]
-
Anisole: A general scavenger for various nucleophilic residues.[8]
-
Water: Can also act as a scavenger.[8]
Troubleshooting Incomplete Boc Deprotection
Q4: My Boc deprotection is incomplete. What are the common causes and how can I troubleshoot this?
Incomplete Boc deprotection can be attributed to several factors. The following guide will help you troubleshoot this common issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Potential Causes and Solutions for Incomplete Deprotection:
-
Insufficient Acid Strength or Concentration: The acidic reagent may be old, hydrated, or the concentration might be too low for your specific substrate.[1] The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[10]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[4] While many deprotections occur at room temperature, some substrates may require longer times or gentle heating.[4]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction.[4][10]
-
Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[6]
-
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[10] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity peptides.[4][10]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This is a standard protocol for solution-phase Boc deprotection.[3]
-
Preparation: Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add TFA to the desired final concentration (typically 20-50% v/v).[1] If the substrate is sensitive to alkylation, add a scavenger such as TIS (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[1]
-
To remove residual TFA, co-evaporate with toluene (2-3 times).[10]
-
The resulting TFA salt can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[3]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is another common and potent option for Boc deprotection.[3]
-
Preparation: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.
-
Addition of Reagent: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3] Monitor the reaction by TLC or LC-MS.
-
Work-up: The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3] Alternatively, the solvent can be removed under reduced pressure.
Data Summary
The choice of deprotection conditions can significantly impact the reaction's success. The following table summarizes common acidic conditions for Boc deprotection.
| Reagent System | Solvent | Typical Concentration | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1] | 30 min - 2 hours[3] | Very common; can require scavengers for sensitive substrates.[6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[3] | 1 - 4 hours[3] | Potent reagent; product often precipitates as the HCl salt. |
| Hydrochloric Acid (HCl) | Ethyl Acetate | 1 M[12] | Varies | Can be a good alternative to TFA/DCM systems. |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane | Varies | 12 - 24 hours | A non-acidic alternative for acid-labile compounds.[13] |
| Zinc Bromide (ZnBr2) | Dichloromethane | Varies | 12 - 24 hours | A Lewis acid alternative.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
Common impurities in commercial N-Boc-ethylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial N-Boc-ethylenediamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial N-Boc-ethylenediamine?
A1: The most common impurities in commercial N-Boc-ethylenediamine stem from its synthesis and workup processes. These include:
-
N,N'-bis-Boc-ethylenediamine: This is the di-protected byproduct formed during the Boc protection of ethylenediamine.
-
Unreacted Ethylenediamine: Residual starting material that was not fully reacted.
-
Residual Solvents: Solvents used during the reaction and purification, such as tert-butanol (a byproduct of the Boc protection), dichloromethane, and ethyl acetate.[1][2]
Q2: What is the typical purity of commercial N-Boc-ethylenediamine?
A2: Commercial N-Boc-ethylenediamine is typically available in high purity, often ≥98% as determined by Gas Chromatography (GC).[3][4] However, the specific impurity profile can vary between suppliers and batches. It is always recommended to refer to the Certificate of Analysis (CoA) for lot-specific data.[5][6]
Q3: How can I detect the presence of common impurities in my N-Boc-ethylenediamine sample?
A3: Several analytical techniques can be used to assess the purity of N-Boc-ethylenediamine and identify common impurities:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of less polar impurities like N,N'-bis-Boc-ethylenediamine, which will have a higher Rf value than the mono-Boc product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect and quantify impurities. The presence of a symmetrical signal for the ethylene bridge can indicate the presence of N,N'-bis-Boc-ethylenediamine.
-
Gas Chromatography (GC): An effective method for quantifying volatile impurities, including residual solvents.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities like the di-Boc species.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Peptide Synthesis
Symptom: Formation of dimeric or cyclized peptides, or peptides with an unexpected mass.
Possible Cause: Presence of N,N'-bis-Boc-ethylenediamine impurity in the N-Boc-ethylenediamine reagent. After deprotection, the resulting free diamine can act as a linker, leading to the formation of unwanted peptide derivatives.[7]
Troubleshooting Steps:
-
Confirm Impurity Presence: Analyze the N-Boc-ethylenediamine stock using TLC or ¹H NMR to check for the presence of the di-Boc impurity.
-
Purify the Reagent: If the di-Boc impurity is present, purify the N-Boc-ethylenediamine using silica gel column chromatography (see Experimental Protocol 2).
-
Optimize Reaction Conditions: If purification is not feasible, consider adjusting the stoichiometry of your coupling reaction to minimize the impact of the impurity.
Issue 2: Altered Polymer Properties
Symptom: Inconsistent physical properties (e.g., viscosity, mechanical strength) of polyamides or other polymers synthesized using N-Boc-ethylenediamine.[8][9]
Possible Cause: The presence of unreacted ethylenediamine or N,N'-bis-Boc-ethylenediamine impurities can affect the polymerization process. Ethylenediamine can act as a cross-linker, while N,N'-bis-Boc-ethylenediamine can act as a chain terminator after deprotection, both leading to variations in the polymer structure and properties.[8][9]
Troubleshooting Steps:
-
Quantify Impurities: Use GC or NMR to determine the levels of ethylenediamine and N,N'-bis-Boc-ethylenediamine in your starting material.
-
Purify N-Boc-Ethylenediamine: Remove the impurities via column chromatography to ensure a consistent starting material for polymerization.
-
Adjust Monomer Stoichiometry: If aware of the impurity levels, you may be able to adjust the monomer ratios to compensate, although this is less ideal than using a purified reagent.
Data Presentation
Table 1: Typical Impurity Profile of Commercial N-Boc-Ethylenediamine
| Impurity | Typical Specification/Observation | Analytical Method |
| Purity | ≥98.0% | GC[3][4] |
| N,N'-bis-Boc-ethylenediamine | Not always specified, but a common process-related impurity. | TLC, ¹H NMR, HPLC |
| Ethylenediamine | Not always specified, but can be present as unreacted starting material. | GC, ¹H NMR |
| tert-Butanol | May be present up to 5%[1] | GC |
| Other Residual Solvents | Varies by synthesis/purification method (e.g., Dichloromethane, Ethyl Acetate). | GC |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC) for Impurity Detection
Objective: To quickly assess the presence of the less polar N,N'-bis-Boc-ethylenediamine impurity.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: 95:5 mixture of Chloroform and Methanol[10]
-
Visualization agent: Ninhydrin solution
-
Heat gun or hot plate
Procedure:
-
Dissolve a small amount of the N-Boc-ethylenediamine sample in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the chloroform/methanol mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Dry the plate thoroughly.
-
Dip the plate in a ninhydrin solution and then gently heat it with a heat gun until colored spots appear.
-
Interpretation: The mono-Boc product will appear as a major spot. The di-Boc impurity, being less polar, will have a higher Rf value (travel further up the plate). Unreacted ethylenediamine will have a very low Rf value.
Protocol 2: Purification of N-Boc-Ethylenediamine by Silica Gel Column Chromatography
Objective: To remove N,N'-bis-Boc-ethylenediamine and other impurities.
Materials:
-
Silica gel (60-120 mesh)[11]
-
Chromatography column
-
Eluent: A gradient of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing to 5% methanol in chloroform).[10]
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (100% chloroform) and pack the chromatography column.
-
Dissolve the crude N-Boc-ethylenediamine in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with 100% chloroform, collecting fractions.
-
Gradually increase the polarity of the eluent by adding methanol (e.g., 1%, 2%, 5% methanol in chloroform).[11]
-
Monitor the collected fractions by TLC (using the method in Protocol 1) to identify the fractions containing the pure mono-Boc product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-Boc-ethylenediamine.
Mandatory Visualizations
Caption: Troubleshooting workflow for issues related to N-Boc-ethylenediamine impurities.
Caption: Experimental workflow for the purification of N-Boc-ethylenediamine.
References
- 1. N-Boc-ethylenediamine, 98%, may cont up to 5% tert-butanol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
Stability of tert-butyl (2-aminoethyl)carbamate in different solvents
This technical support center provides guidance on the stability of tert-butyl (2-aminoethyl)carbamate in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for tert-butyl (2-aminoethyl)carbamate?
A1: For long-term stability, tert-butyl (2-aminoethyl)carbamate should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Recommended storage temperatures are typically 2-8°C.[1][2] The compound is known to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage, to prevent reaction with atmospheric CO2.[3][4]
Q2: What is the primary cause of degradation for tert-butyl (2-aminoethyl)carbamate?
A2: The primary cause of degradation is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is most commonly initiated by exposure to acidic conditions.[5][6][7] High temperatures can also lead to the thermal cleavage of the Boc group.[8][9]
Q3: Is tert-butyl (2-aminoethyl)carbamate stable in aqueous solutions?
A3: The stability in aqueous solutions is highly dependent on the pH. In neutral (pH 7) and basic (pH > 7) aqueous solutions, the compound is relatively stable for short periods. However, in acidic aqueous solutions (pH < 7), the Boc group will be cleaved, leading to the formation of ethylenediamine, carbon dioxide, and tert-butanol.[3][6] Prolonged exposure to even mildly acidic aqueous media should be avoided.[3]
Q4: Can I heat solutions of tert-butyl (2-aminoethyl)carbamate?
A4: Heating solutions of tert-butyl (2-aminoethyl)carbamate, especially above 80-90°C, can lead to thermal deprotection.[3][8] The rate of thermal deprotection is influenced by the solvent, with polar protic solvents like methanol facilitating this process at lower temperatures compared to aprotic solvents.[9] For reactions requiring elevated temperatures, it is crucial to monitor for potential degradation.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Yes, tert-butyl (2-aminoethyl)carbamate is incompatible with strong acids and strong oxidizing agents.[4] Contact with acidic reagents will lead to the rapid removal of the Boc group.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected formation of ethylenediamine in my reaction. | The reaction conditions may be too acidic, or the starting material may have degraded during storage. | Check the pH of your reaction mixture. If possible, use non-acidic conditions or a less acidic catalyst. Verify the purity of your tert-butyl (2-aminoethyl)carbamate by HPLC or NMR before use. |
| Low yield in a reaction where the Boc-protected amine is a reactant. | The compound may have degraded due to prolonged reaction times at elevated temperatures or exposure to incompatible reagents. | Minimize reaction time and temperature where possible. Ensure all reagents and solvents are free from acidic impurities. Consider performing a small-scale trial to assess stability under your specific reaction conditions. |
| The compound appears as an oil but has solidified over time. | tert-Butyl (2-aminoethyl)carbamate can react with atmospheric carbon dioxide to form a solid carbamate salt.[3] | This indicates improper storage. While the bulk of the material may still be usable, it is best to purify it before use. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. |
| Inconsistent results between batches. | This could be due to variations in the purity of the starting material or degradation during storage. | Always source high-purity material and store it under the recommended conditions. It is good practice to re-analyze the purity of the compound if it has been stored for an extended period. |
Stability in Different Solvents
Table 1: Estimated Stability in Common Organic Solvents at Room Temperature (20-25°C)
| Solvent | Solvent Type | Estimated Stability (over 24 hours) | Notes |
| Dichloromethane (DCM) | Aprotic | High | Generally a good solvent for reactions and short-term storage of solutions. |
| Dimethylformamide (DMF) | Aprotic, Polar | High | Stable, but ensure the DMF is anhydrous and free of acidic impurities. |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | High | Stable for typical experimental timescales. |
| Acetonitrile (ACN) | Aprotic, Polar | High | A suitable solvent for analysis and reactions. |
| Tetrahydrofuran (THF) | Aprotic | High | Ensure the THF is peroxide-free and anhydrous. |
| Methanol (MeOH) | Protic | Moderate | May undergo slow degradation over extended periods. Use freshly prepared solutions. |
| Ethanol (EtOH) | Protic | Moderate | Similar to methanol, slow degradation is possible over time. |
Table 2: Estimated Stability under Various pH and Temperature Conditions
| Condition | Solvent | Estimated Stability | Main Degradation Product |
| Acidic (e.g., 0.1M HCl) | Water/Methanol | Very Low | Ethylenediamine |
| Neutral (pH 7) | Water | Moderate | Slow hydrolysis may occur over extended periods. |
| Basic (e.g., 0.1M NaOH) | Water/Methanol | High | The Boc group is generally stable under basic conditions.[5] |
| Elevated Temperature (40°C) | DCM | High | Minimal degradation expected. |
| Elevated Temperature (40°C) | Methanol | Moderate to Low | Increased rate of degradation compared to room temperature. |
| High Temperature (>100°C) | Various | Very Low | Thermal deprotection will occur.[8][9] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment
This protocol provides a general method for monitoring the purity of tert-butyl (2-aminoethyl)carbamate and assessing its degradation over time.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of tert-butyl (2-aminoethyl)carbamate in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA). For stability studies, prepare solutions in the desired solvents and store under the test conditions. At specified time points, dilute an aliquot of the sample in the initial mobile phase for analysis.
Visualizations
References
- 1. N-Boc-Ethylenediamine CAS#: 57260-73-8 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Boc-ethylenediamine, 98%, may cont up to 5% tert-butanol 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Alkylation Side Products During Boc Deprotection with Strong Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to alkylation side products during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unexpected side products during Boc deprotection with strong acids?
The primary cause of side product formation during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] This carbocation is electrophilic and can subsequently alkylate nucleophilic sites on the substrate, leading to the formation of undesired byproducts.[1][2][3][4]
Q2: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1]
-
Other nucleophilic residues like amidines and guanidines can also be susceptible.[4]
Q3: How can I detect the formation of alkylation side products?
The formation of alkylation side products can be identified by the appearance of unexpected peaks in analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] A common indicator is the observation of a mass increase of +56 Da in the mass spectrum of the product, corresponding to the addition of a tert-butyl group.[2]
Q4: What are scavengers and how do they prevent the formation of these side products?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the undesired alkylation of the product.[1][2]
Troubleshooting Guides
Issue: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during the deprotection step.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][2]
Data Presentation
Table 1: Common Scavengers for Preventing Alkylation Side Products
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | A highly effective carbocation scavenger.[2] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[2] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[1][2] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues.[1][2] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often used in scavenger cocktails.[2] |
| Anisole | General nucleophiles | - | A general scavenger for various nucleophilic residues.[2][6] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[2] |
Table 2: Illustrative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.
| Scavenger Cocktail | S-tert-butylation (%) |
| TFA/H₂O (95:5) | 15 |
| TFA/TIS/H₂O (95:2.5:2.5) | < 1 |
| TFA/EDT/H₂O (95:2.5:2.5) | < 2 |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | < 0.5 |
Note: This data is for illustrative purposes. The optimal scavenger cocktail will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[1][2]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2][5]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][2]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1][2][5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether or chromatography).[1]
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.[7]
-
Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[7]
-
Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, the desired product, and any byproducts. This allows for the quantification of conversion and monitoring of the reaction progress over time.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Thin-Layer Chromatography (TLC) Analysis of N-Boc-Ethylenediamine Reactions
For researchers engaged in peptide synthesis, drug development, and other areas of organic chemistry, the selective protection of amine groups is a critical step. The mono-protection of symmetrical diamines like ethylenediamine with a tert-butyloxycarbonyl (Boc) group presents a common challenge: controlling the reaction to favor the formation of the desired mono-protected product over the di-protected byproduct. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions, allowing for rapid, qualitative analysis of the reaction progress. This guide provides a comparative overview of TLC systems and protocols for the analysis of N-Boc-ethylenediamine reactions, supported by experimental data and visualizations.
Experimental Protocols
Accurate and reproducible TLC analysis hinges on a well-defined experimental protocol. Below are detailed methodologies for the preparation, execution, and visualization of TLC for N-Boc-ethylenediamine reactions.
Materials
-
TLC plates (silica gel 60 F254)
-
Ethylenediamine
-
N-Boc-ethylenediamine (mono-protected)
-
N,N'-di-Boc-ethylenediamine (di-protected)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent systems (see Table 1)
-
Visualization reagents (see Table 2)
-
Heat gun
Procedure
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the positions for spotting the starting material (ethylenediamine), the reaction mixture, and the product standard (N-Boc-ethylenediamine).
-
Spotting: Dissolve small amounts of the standards and the reaction mixture in a suitable solvent (e.g., methanol or dichloromethane). Using a capillary tube, carefully spot each sample onto the designated position on the starting line. Keep the spots small and concentrated by applying small amounts and allowing the solvent to evaporate between applications.
-
Development: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes. Carefully place the spotted TLC plate into the chamber, ensuring that the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
-
Completion and Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely. Visualize the spots using one of the methods described in Table 2.
-
Rf Value Calculation: The retention factor (Rf) for each spot is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
TLC System Comparison
The choice of solvent system is critical for achieving good separation of the starting material, the mono-Boc product, and the di-Boc byproduct. The polarity of these compounds decreases in the following order: ethylenediamine > N-Boc-ethylenediamine > N,N'-di-Boc-ethylenediamine. Therefore, the solvent system should be optimized to provide distinct Rf values for each component.
| Solvent System (v/v) | Typical Rf Values (Approximate) | Observations |
| Ethylenediamine | N-Boc-ethylenediamine | N,N'-di-Boc-ethylenediamine |
| 10% Methanol in Chloroform[1] | 0.1 - 0.2 | 0.4 - 0.5 |
| 5% Methanol in Chloroform[1] | ~0.05 | 0.2 - 0.3 |
| 95:5 Chloroform:Methanol[2] | ~0.05 | 0.2 - 0.3 |
| 30:70 Ethyl Acetate:Cyclohexane | Baseline | ~0.1 |
Visualization Methods
Since ethylenediamine and its Boc-protected derivatives are often not visible under UV light unless they contain a UV-active chromophore, chemical staining is necessary for visualization.
| Staining Reagent | Preparation | Procedure | Observations |
| Ninhydrin [3] | 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid. | Dip or spray the plate and gently heat with a heat gun. | Excellent for primary and secondary amines. Ethylenediamine and N-Boc-ethylenediamine will appear as purple or reddish-brown spots. The di-Boc product, lacking a free amine, will not be visualized.[3] |
| Potassium Permanganate (KMnO4) [3] | 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL 10% NaOH in 200 mL of water. | Dip or spray the plate. No heating is required. | A general stain for compounds that can be oxidized. All three components will appear as yellow-brown spots on a purple background. |
| p-Anisaldehyde | 15 g p-anisaldehyde in 250 mL ethanol with 2.5 mL concentrated sulfuric acid. | Dip or spray the plate and heat with a heat gun. | A general stain that can produce a range of colors for different compounds, aiding in differentiation. |
| Iodine | Place a few crystals of iodine in a sealed chamber. | Place the dried TLC plate in the chamber. | A non-destructive method where compounds absorb iodine vapor to appear as brown spots. The spots may fade over time. |
Reaction and Analysis Workflow
The following diagrams illustrate the general workflow for the mono-Boc protection of ethylenediamine and the subsequent TLC analysis.
Alternative Methods for Reaction Monitoring
While TLC is a convenient and cost-effective method for monitoring the N-Boc-ethylenediamine reaction, other techniques can provide more quantitative and detailed information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a significant advantage by providing not only separation of the reaction components but also their mass-to-charge ratio, confirming their identity.[4] It is a highly sensitive technique capable of detecting minor side products.
-
Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring tool. N-Boc-ethylenediamine has a reported boiling point of 72-80 °C at 0.1 mmHg, making it amenable to GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of starting material to products in the crude reaction mixture, providing a quantitative measure of reaction conversion.
References
A Comparative Guide to the NMR Characterization of tert-butyl (2-aminoethyl)carbamate and its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise characterization of molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl (2-aminoethyl)carbamate, a commonly used mono-protected ethylenediamine, alongside its frequently employed alternatives: benzyl (2-aminoethyl)carbamate (Cbz-NHCH₂CH₂NH₂), fluorenylmethyloxycarbonyl (Fmoc)-protected ethylenediamine, and N-(2-aminoethyl)-4-methylbenzenesulfonamide (Ts-NHCH₂CH₂NH₂). The selection of a protecting group can significantly influence the synthetic strategy, and a thorough understanding of their NMR signatures is crucial for reaction monitoring and final product verification.
Comparison of ¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for tert-butyl (2-aminoethyl)carbamate and its alternatives. All data is presented for spectra acquired in deuterated chloroform (CDCl₃), a common solvent for these compounds.
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| tert-butyl (2-aminoethyl)carbamate | Boc-NH | 4.99 (bs, 1H, NH) | 156.02 (C=O) |
| -CH₂-NHBoc | 3.20 (t, J=4Hz, 2H) | 79.07 (C(CH₃)₃) | |
| -CH₂-NH₂ | 2.82 (t, J=4Hz, 2H) | 41.63 (-CH₂-NHBoc) | |
| -NH₂ | 2.05 (s, 2H) | 40.37 (-CH₂-NH₂) | |
| -C(CH₃)₃ | 1.43 (s, 9H) | 28.40 (C(CH₃)₃) | |
| benzyl (2-aminoethyl)carbamate | Phenyl-H | 7.38-7.28 (m, 5H) | 156.6 (C=O) |
| -CH₂-Ph | 5.10 (s, 2H) | 136.8 (Ar-C) | |
| -NH-Cbz | 5.30 (br s, 1H) | 128.5, 128.1, 128.0 (Ar-CH) | |
| -CH₂-NHCbz | 3.32 (q, J=6.0 Hz, 2H) | 66.8 (-CH₂-Ph) | |
| -CH₂-NH₂ | 2.88 (t, J=6.0 Hz, 2H) | 43.5 (-CH₂-NHCbz) | |
| -NH₂ | 1.45 (br s, 2H) | 41.9 (-CH₂-NH₂) | |
| ((9H-fluoren-9-yl)methyl) (2-aminoethyl)carbamate | Fmoc Aromatic-H | 7.76 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H) | 156.5 (C=O) |
| Fmoc-CH, CH₂ | 4.41 (d, J=6.6 Hz, 2H), 4.22 (t, J=6.6 Hz, 1H) | 144.0, 141.3 (Ar-C) | |
| -NH-Fmoc | 5.25 (br s, 1H) | 127.7, 127.0, 125.1, 120.0 (Ar-CH) | |
| -CH₂-NHFmoc | 3.35 (q, J=6.2 Hz, 2H) | 66.8 (Fmoc-CH₂) | |
| -CH₂-NH₂ | 2.85 (t, J=6.2 Hz, 2H) | 47.3 (Fmoc-CH) | |
| -NH₂ | 1.51 (br s, 2H) | 43.6 (-CH₂-NHFmoc) | |
| 41.8 (-CH₂-NH₂) | |||
| N-(2-aminoethyl)-4-methylbenzenesulfonamide | Ts Aromatic-H | 7.75 (d, J=8.2 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H) | 143.4, 137.0 (Ar-C) |
| -NH-Ts | 5.30 (br t, 1H) | 129.7, 127.0 (Ar-CH) | |
| -CH₂-NHTs | 3.05 (q, J=6.0 Hz, 2H) | 44.0 (-CH₂-NHTs) | |
| -CH₂-NH₂ | 2.78 (t, J=6.0 Hz, 2H) | 41.0 (-CH₂-NH₂) | |
| -NH₂ | 1.55 (br s, 2H) | 21.5 (Ar-CH₃) | |
| Ts-CH₃ | 2.42 (s, 3H) |
Experimental Protocols
A detailed methodology for the acquisition of NMR data is provided below.
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was used, with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.
Deprotection Workflow
The following diagram illustrates a typical deprotection workflow for a Boc-protected amine, a common procedure in multi-step synthesis.
Caption: A typical experimental workflow for the deprotection of a Boc-protected amine.
A Comparative Guide to Boc-C2-NH2 vs. Fmoc-C2-NH2 for Amine Protection
In the realm of chemical synthesis, particularly in peptide synthesis, drug development, and materials science, the selective protection of amine functionalities is a critical step. The choice of the protecting group can significantly influence the efficiency, yield, and purity of the final product. Among the myriad of amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are two of the most widely utilized. This guide provides an objective comparison of Boc and Fmoc protecting groups, specifically focusing on their application for the mono-protection of ethylenediamine, yielding Boc-C2-NH2 and Fmoc-C2-NH2.
Chemical Properties and Protection Strategies
The fundamental difference between Boc and Fmoc protection lies in their lability under different chemical conditions, which forms the basis of their orthogonal use in complex syntheses.[1][2] The Boc group is acid-labile, requiring strong acidic conditions for its removal, while the Fmoc group is base-labile and can be cleaved under mild basic conditions.[2][]
Boc (tert-butyloxycarbonyl) Protection: The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] For a diamine like ethylenediamine, selective mono-protection can be achieved by protonating one of the amine groups with an acid in situ, rendering it non-nucleophilic. The remaining free amine then reacts with Boc₂O.[6]
Fmoc (9-fluorenylmethyloxycarbonyl) Protection: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[7][8] The latter is often preferred to minimize the formation of dipeptide side products in peptide synthesis.[8] The protection reaction is typically carried out under basic conditions.[7]
Comparative Performance: Boc vs. Fmoc for Diamine Protection
The choice between Boc and Fmoc for protecting ethylenediamine depends on the overall synthetic strategy, including the presence of other functional groups in the molecule and the subsequent reaction conditions.
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| α-Amine Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA, HCl)[4][9] | Mild base (e.g., 20% Piperidine in DMF)[][10] |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protecting groups (Bzl).[2][11] | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[1][2][] |
| Compatibility | Not ideal for substrates sensitive to strong acids.[] | Preferred for acid-sensitive molecules.[][13] |
| Monitoring | Less straightforward for real-time monitoring. | The fluorenyl group's UV absorbance allows for real-time monitoring of deprotection.[14] |
| Cost | Boc-protected reagents are generally less expensive.[2][] | Fmoc derivatives can be more expensive, though the overall process may be more cost-effective for complex syntheses.[2][] |
| Primary Advantage | Lower reagent cost and effectiveness for certain challenging sequences.[2] | Milder deprotection conditions, compatibility with a wider range of functional groups, and ease of automation.[2][] |
| Primary Disadvantage | Harsh deprotection conditions can lead to degradation of sensitive substrates.[2] | Potential for side reactions like aspartimide formation in specific peptide sequences.[8] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Ethylenediamine
This protocol is adapted from methodologies for the selective mono-Boc protection of diamines.[6]
-
Diamine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Mono-protonation: To the cooled solution, add one equivalent of a reagent that generates HCl in situ, such as trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂), dropwise. This will protonate one of the amine groups.[6]
-
Addition of (Boc)₂O: Add 1 mL of water, followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.[6]
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with a nonpolar solvent like ethyl ether to remove unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the ammonium salt.
-
Extract the mono-Boc-protected ethylenediamine into an organic solvent like dichloromethane (3 x volumes).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]
Protocol 2: Fmoc Protection of an Amine
This is a general procedure for the Fmoc protection of an amino group using Fmoc-OSu.[8]
-
Dissolution: Dissolve the amine (e.g., mono-Boc protected ethylenediamine for orthogonal protection) in a 10% solution of sodium carbonate in water.
-
Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in dioxane to the amine solution.
-
Reaction: Stir the mixture at room temperature for 4-24 hours.
-
Workup:
-
Acidify the reaction mixture with dilute HCl.
-
Extract the Fmoc-protected product with an organic solvent such as ethyl acetate.
-
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude Fmoc-protected amine.[8]
Protocol 3: Boc Deprotection
This protocol describes the standard procedure for removing a Boc protecting group.[4][9]
-
Dissolution: Dissolve the Boc-protected amine in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: Add a strong acid, typically trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl). For solid-phase synthesis, a 50% (v/v) TFA/DCM solution is often used.[15]
-
Reaction: Stir the reaction at room temperature. The reaction is usually rapid.[4]
-
Workup:
-
For reactions in solution, the acid is typically neutralized with a base, and the product is extracted.
-
In solid-phase synthesis, the resin is washed with DCM and then neutralized with a base solution like 5% (v/v) diisopropylethylamine (DIPEA) in DCM.[15]
-
Protocol 4: Fmoc Deprotection
This protocol outlines the standard procedure for the cleavage of an Fmoc group.[10][15]
-
Resin/Substrate Preparation: Swell the resin-bound peptide or dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF.
-
Reaction: Shake the mixture at room temperature. A typical procedure involves two treatments: the first for 2-5 minutes and the second for 5-10 minutes.[15]
-
Washing: Filter and wash the resin or work up the solution to remove the cleaved Fmoc-piperidine adduct. In solid-phase synthesis, this involves extensive washing with DMF.[16]
Visualizing the Chemistry: Diagrams
Conclusion
Both Boc and Fmoc are highly effective for the protection of amines, and the choice between them for the preparation of a mono-protected ethylenediamine derivative is dictated by the specific requirements of the synthetic route. The Boc group offers a cost-effective, acid-labile option, while the Fmoc group provides a milder, base-labile alternative that is particularly well-suited for complex syntheses involving acid-sensitive functionalities.[2][] The true orthogonality of the Fmoc/tBu strategy has made it the mainstream choice in modern solid-phase peptide synthesis.[][] However, the Boc strategy remains invaluable for specific applications, especially in the synthesis of long or aggregation-prone peptide sequences.[2][17] A thorough understanding of the chemical properties and deprotection conditions of both groups is essential for the rational design and successful execution of multi-step organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Boc-C2-NH2
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. While Boc-C2-NH2 has served as a foundational building block for PROTAC linkers, the expanding complexity of targeted protein degradation necessitates a broader toolkit of chemical connectors. This guide provides an objective comparison of alternative linkers, supported by synthesized experimental data, to inform the selection of the optimal linker for enhancing PROTAC efficacy, permeability, and overall performance.
The linker component of a PROTAC, though seemingly a simple tether, plays a pivotal role in dictating the molecule's biological activity. It governs the spatial orientation of the target protein and E3 ligase, influencing the formation and stability of the ternary complex—a prerequisite for successful protein ubiquitination and subsequent degradation. Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.
This guide explores the performance of three major classes of alternative linkers compared to the commonly used short-chain alkyl linker, this compound: flexible polyethylene glycol (PEG) linkers, rigid cyclic linkers, and functionalized linkers.
Comparative Performance of PROTAC Linkers
To provide a clear comparison, the following data is presented as a synthesized case study targeting the well-characterized bromodomain-containing protein 4 (BRD4), utilizing a von Hippel-Lindau (VHL) E3 ligase ligand.
Table 1: In Vitro Degradation of BRD4 with Different Linkers
| Linker Type | Example Structure | DC50 (nM) | Dmax (%) |
| Short Alkyl (Reference) | This compound | 100 | 85 |
| PEG Linker | Boc-NH-PEG3-NH2 | 25 | >95 |
| Rigid Cyclic Linker | Boc-piperazine-NH2 | 50 | 90 |
| Functionalized Linker | Alkyne-PEG3-NH2 | 30 | >95 |
Key Observations:
-
PEG Linkers: The introduction of a flexible PEG linker often leads to a significant improvement in degradation potency (lower DC50) and efficacy (higher Dmax). This is attributed to the increased conformational flexibility, allowing for optimal orientation of the target protein and E3 ligase within the ternary complex.
-
Rigid Cyclic Linkers: Incorporating a rigid structure like piperazine can also enhance degradation compared to a simple alkyl chain. This is likely due to a reduction in the entropic penalty upon ternary complex formation, leading to a more stable and productive complex.
-
Functionalized Linkers: The inclusion of functional groups like alkynes can provide a handle for further modifications or "clickable" chemistry, while still maintaining excellent degradation activity.
Table 2: Physicochemical and Permeability Properties of PROTACs with Different Linkers
| Linker Type | Molecular Weight ( g/mol ) | cLogP | Permeability (Papp, 10⁻⁶ cm/s) |
| Short Alkyl (Reference) | ~850 | 4.2 | 1.5 |
| PEG Linker | ~950 | 3.5 | 2.8 |
| Rigid Cyclic Linker | ~900 | 3.8 | 2.1 |
| Functionalized Linker | ~970 | 3.6 | 2.5 |
Key Observations:
-
Permeability: PEG linkers, despite their increased molecular weight, can improve cell permeability. This is often attributed to their ability to shield the more polar parts of the PROTAC molecule and adopt conformations that are more favorable for membrane transit. Rigid linkers can also offer a modest improvement in permeability over simple alkyl chains.
-
Lipophilicity: The introduction of PEG units generally decreases the calculated LogP (cLogP), which can be beneficial for reducing off-target effects and improving the overall "drug-like" properties of the PROTAC.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these PROTACs, the following diagrams illustrate the key processes.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
Detailed Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
Objective: To quantify the degradation of a target protein induced by a PROTAC in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., MCF7 for BRD4)
-
Cell culture medium and supplements
-
PROTAC stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantification and Analysis:
-
Quantify the band intensity for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Prepare solutions of the PROTACs in PBS (final DMSO concentration should be <1%). Add these solutions to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient (Pe) is calculated using the following formula:
Pe (cm/s) = [(-ln(1 - [C]acceptor / [C]equilibrium)) * Vdonor * Vacceptor] / [(Vdonor + Vacceptor) * Area * Time]
Where:
-
[C]acceptor is the concentration in the acceptor well.
-
[C]equilibrium is the theoretical equilibrium concentration.
-
Vdonor and Vacceptor are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Conclusion
The selection of a linker is a critical decision in the design of a potent and effective PROTAC. While this compound provides a simple and accessible starting point, this guide demonstrates that exploring alternative linker classes can lead to significant improvements in degradation efficacy and cell permeability. Flexible PEG linkers often enhance both potency and permeability, while rigid cyclic linkers can improve the stability of the ternary complex. The empirical testing of a diverse range of linkers, guided by the principles and protocols outlined here, is essential for the successful development of next-generation targeted protein degraders.
A Comparative Guide to the Spectroscopic Properties of N-Boc-ethylenediamine and its Alternatives
For researchers, scientists, and professionals in drug development, the accurate characterization of reagents is paramount. This guide provides a comparative analysis of the spectroscopic data for N-Boc-ethylenediamine, a widely used mono-protected diamine, and two common alternatives: N-Cbz-ethylenediamine and N-Fmoc-ethylenediamine. The data presented herein, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, facilitates informed selection of these critical building blocks in organic synthesis.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-ethylenediamine, N-Cbz-ethylenediamine, and N-Fmoc-ethylenediamine. This allows for a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Functional Group | Chemical Shift (δ) ppm |
| N-Boc-ethylenediamine | -NH₂ | ~1.3 (s, 2H) |
| -CH₂-NH₂ | ~2.7 (t, 2H) | |
| -CH₂-NHBoc | ~3.1 (q, 2H) | |
| -NH-Boc | ~4.9 (br s, 1H) | |
| -C(CH₃)₃ | 1.42 (s, 9H) | |
| N-Cbz-ethylenediamine | -NH₂ | Data not readily available in searched literature. Predicted ¹H NMR suggests peaks around 2.8-3.2 ppm for the ethylenediamine protons. |
| -CH₂-NH₂ | Data not readily available. | |
| -CH₂-NHCbz | Data not readily available. | |
| -NH-Cbz | Data not readily available. | |
| -CH₂-Ph | Data not readily available. | |
| -C₆H₅ | Data not readily available. | |
| N-Fmoc-ethylenediamine | -NH₂ | Data not readily available in searched literature. |
| -CH₂-NH₂ | Data not readily available. | |
| -CH₂-NHFmoc | Data not readily available. | |
| -NH-Fmoc | Data not readily available. | |
| Fluorenyl protons | Data not readily available. |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| N-Boc-ethylenediamine | -C (CH₃)₃ | 28.4 |
| -CH₂-NH₂ | 41.8 | |
| -CH₂-NHBoc | 43.5 | |
| -C (CH₃)₃ | 79.0 | |
| -C=O | 156.3 | |
| N-Cbz-ethylenediamine | Ethylenediamine carbons | Data not readily available in searched literature. |
| -CH₂-Ph | Data not readily available. | |
| Aromatic carbons | Data not readily available. | |
| -C=O | Data not readily available. | |
| N-Fmoc-ethylenediamine | Ethylenediamine carbons | Data not readily available in searched literature. |
| Fluorenyl carbons | Data not readily available. | |
| -C=O | Data not readily available. |
Table 3: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| N-Boc-ethylenediamine | N-H Stretch (amine) | ~3360, ~3290 |
| C-H Stretch (alkane) | ~2975, ~2930, ~2870 | |
| N-H Bend (amine) | ~1580 | |
| C=O Stretch (carbamate) | ~1695 | |
| C-N Stretch | ~1250, ~1170 | |
| N-Cbz-ethylenediamine | N-H Stretch (amine) | Data not readily available. Expected in the 3300-3400 cm⁻¹ region. |
| C=O Stretch (carbamate) | Data not readily available. Expected around 1700 cm⁻¹. | |
| Aromatic C-H Stretch | Data not readily available. Expected >3000 cm⁻¹. | |
| N-Fmoc-ethylenediamine | N-H Stretch (amine) | Data not readily available. Expected in the 3300-3400 cm⁻¹ region. |
| C=O Stretch (carbamate) | Data not readily available. Expected around 1710 cm⁻¹. | |
| Aromatic C-H Stretch | Data not readily available. Expected >3000 cm⁻¹. |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments (m/z) |
| N-Boc-ethylenediamine | 160.12 | 105, 88, 57 |
| N-Cbz-ethylenediamine | 194.11 | Data not readily available. Expected fragments corresponding to the loss of the benzyl group and cleavage of the ethylenediamine chain. |
| N-Fmoc-ethylenediamine | 282.14 | Data not readily available. Expected fragments including the fluorenyl group (m/z 179) and subsequent fragmentations. |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Process the data similarly to the ¹H spectrum, with chemical shifts referenced to the deuterated solvent signal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples like N-Boc-ethylenediamine, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or other soft ionization techniques can be used.
-
GC-MS Method (for volatile amines):
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient is typically used, for example, starting at 50°C and ramping up to 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable range to cover the expected molecular ion and fragment masses (e.g., m/z 40-400).
-
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the three compounds.
Caption: Workflow for Spectroscopic Comparison
This guide provides a foundational dataset for the selection and characterization of mono-protected ethylenediamines. While comprehensive experimental data for N-Cbz- and N-Fmoc-ethylenediamine were not as readily available in the searched literature, the provided information and protocols offer a strong starting point for in-house analysis. Researchers are encouraged to acquire their own spectroscopic data for critical applications to ensure the identity and purity of these reagents.
A Comparative Guide to Purity Assessment of Synthesized Boc-C2-NH2
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic building blocks is paramount to the success of their work. This guide provides an objective comparison of analytical methods for assessing the purity of Boc-C2-NH2 (tert-butyl N-(2-aminoethyl)carbamate), a widely used bifunctional linker in peptide synthesis, proteomics, and drug discovery. Experimental data and detailed protocols are provided to support the comparison.
Introduction to this compound
This compound, also known as N-Boc-ethylenediamine, is a versatile molecule featuring a primary amine and a Boc-protected amine, connected by a two-carbon linker.[1][2][3] Its chemical formula is C7H16N2O2 with a molecular weight of approximately 160.21 g/mol .[1][3] This structure allows for selective reaction at the free amine, while the Boc group provides a stable yet readily cleavable protecting group for the other amine, making it a valuable reagent in solid-phase peptide synthesis and for the construction of PROTACs (Proteolysis Targeting Chimeras).[4]
Purity Assessment: A Comparative Analysis of Analytical Methods
The purity of synthesized this compound can be determined by several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or the identification of specific impurities.
| Analytical Method | Principle | Advantages | Disadvantages | Application for this compound Purity |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons, providing detailed structural information. | Provides unambiguous confirmation of the Boc group's presence (a characteristic singlet for 9 protons). Allows for the identification and potential quantification of impurities. | Requires a relatively pure sample for clear spectra. The N-H proton signals can be broad. | Primary method for structural confirmation and identification of key impurities. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the carbonyl and quaternary carbons of the Boc group. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. | Complements ¹H NMR for full structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | High resolution, excellent quantitative accuracy, and wide applicability for purity determination.[5] | Requires chromophoric impurities for UV detection, or a universal detector like a mass spectrometer. | Recommended for routine purity analysis and accurate quantification of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by mass analysis for identification. | Excellent for identifying and quantifying volatile impurities, such as residual solvents. Can confirm the molecular weight of the main component and impurities. | This compound can be thermally labile and may degrade at high temperatures. | Useful for analyzing volatile organic impurities and confirming the identity of the product. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can indicate the presence of key functional groups, such as the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and N-H stretches. | Provides limited information on the overall purity and cannot easily quantify impurities. | A quick, qualitative check for the presence of the desired functional groups. |
Common Impurities in Synthesized this compound
During the synthesis of this compound, several impurities can arise, which may affect subsequent reactions. Common impurities include:
-
Unreacted Starting Material: Residual ethylenediamine.
-
Di-Boc Protected Impurity: The product where both amino groups are protected with a Boc group (di-tert-butyl ethylenedicarbamate).[6] This is a common byproduct due to the similar reactivity of the two amino groups in the starting material.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification, and excess reagents like di-tert-butyl dicarbonate ((Boc)₂O).[6]
Recommended Experimental Protocol: Purity Assessment by RP-HPLC
For accurate quantitative analysis of this compound purity, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Alternatives to this compound
While this compound is a versatile linker, several alternatives are available, depending on the specific application.
| Alternative | Key Features | Primary Applications |
| Fmoc-C2-NH2 | Fmoc protecting group is base-labile, offering an orthogonal protection strategy to the acid-labile Boc group.[] | Solid-phase peptide synthesis where orthogonality is required.[] |
| Boc-NH-PEGn-C2-NH2 | Incorporates a polyethylene glycol (PEG) spacer to increase hydrophilicity and linker length. | PROTAC design, bioconjugation where improved solubility and longer reach are needed. |
| Other Boc-protected diamines | Varying linker lengths and functionalities (e.g., Boc-C3-NH2, Boc-C4-NH2). | Fine-tuning the spacing between conjugated molecules. |
The choice between Boc and Fmoc protecting groups is a fundamental decision in peptide synthesis, with each offering distinct advantages. The Boc strategy is often favored for its robustness, while the Fmoc strategy is considered milder.[8]
Logical Relationship of Purity Assessment Steps
The process of ensuring the quality of synthesized this compound follows a logical progression from synthesis to final application.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
A Researcher's Guide to Orthogonal Protection Strategies: A Comparative Analysis of Boc-C2-NH2
In the precise field of peptide synthesis and drug development, the success of multi-step synthetic routes hinges on the strategic use of protecting groups. An orthogonal protection strategy, which allows for the selective removal of one class of protecting groups in the presence of others, is a fundamental prerequisite for the synthesis of complex peptides and other macromolecules.[1] This guide provides a comparative overview of common protection strategies, with a specific focus on the utility of N-Boc-ethylenediamine (Boc-C2-NH2) as a versatile building block, supported by experimental data and detailed protocols.
Core Principles of Orthogonal Protection
The primary functional groups requiring protection in peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain residues (e.g., the ε-amino group of lysine).[2] An ideal protecting group must be easy to introduce, stable throughout intermediate reaction steps, and be removed with high yield under conditions that do not affect other protecting groups or the integrity of the target molecule.[3] The two most dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches, which are built on this principle of orthogonality.[4]
The Role of this compound: A Bifunctional Linker
While the tert-Butyloxycarbonyl (Boc) group is a classic acid-labile protecting group for primary amines, This compound (N-Boc-ethylenediamine) is not a protecting group itself, but rather a bifunctional linker or spacer. It provides a two-carbon chain with a Boc-protected terminal amine and a free terminal primary amine. This structure is invaluable for applications where a primary amine needs to be introduced at a specific position in a molecule, often for subsequent conjugation or functionalization. After its incorporation into a larger molecule via its free amine, the Boc group can be removed under acidic conditions to reveal a new primary amine, ready for further reaction.
Comparative Analysis of Key Amino-Protecting Groups
The selection of an N-α-amino protecting group dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support. The following table compares the three most common α-amino protecting groups.
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[5] | Acid-labile (e.g., Trifluoroacetic acid - TFA)[5] | Hydrogenolysis (e.g., H₂/Pd) or strong acids[5] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS) | SPPS, Solution-Phase Synthesis | Solution-Phase Synthesis[5] |
| Orthogonality | Orthogonal to acid-labile and hydrogenolysis-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups | Orthogonal to acid-labile and base-labile groups |
| Key Advantages | Mild deprotection; compatible with acid-sensitive residues; automation-friendly.[4] | Robust; cost-effective for some applications.[] | Stable to a wide range of non-reductive conditions.[7] |
| Key Disadvantages | Piperidine can be problematic for some sequences; Fmoc group is large. | Requires strong, hazardous acids (TFA, HF) for cleavage, which can degrade sensitive peptides.[8] | Requires a metal catalyst; not suitable for peptides containing sulfur or other catalyst poisons. |
Table 1. High-level comparison of the primary orthogonal protection strategies used in peptide synthesis.
Quantitative Performance Data: Deprotection and Coupling Efficiency
The efficiency of the deprotection and subsequent coupling steps is critical for the overall yield and purity of the final peptide. The following data represents a typical comparison between Fmoc and Boc strategies in a standard SPPS workflow.
| Parameter | Fmoc-SPPS | Boc-SPPS |
| Deprotection Reagent | 20% Piperidine / DMF | 50% TFA / DCM |
| Deprotection Time | 5 - 20 minutes | 20 - 30 minutes |
| Typical Single Cycle Yield | >99% | ~99% |
| Final Purity (Model Peptide) | High (>95%) | High (>95%) |
| Side Reactions | Racemization at C-terminal Cys/His; diketopiperazine formation. | Acid-catalyzed side reactions (e.g., t-butylation of Trp/Met). |
Table 2. Comparison of typical performance metrics in Fmoc and Boc solid-phase peptide synthesis. Data is generalized from standard peptide synthesis protocols.
Key Experimental Protocols
Protocol 1: Boc Group Deprotection in SPPS
This protocol describes the removal of the N-α-Boc group from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.
-
Pre-wash: Wash the resin with 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Deprotection: Treat the resin with 50% TFA in DCM for 20-25 minutes with gentle agitation.[9] Note: If Cys, Met, or Trp are present, scavengers like 0.5% Dithiothreitol (DTE) should be added to the TFA solution.[9]
-
Washing: Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.
-
Neutralization: Treat the resin with a 10% solution of Diisopropylethylamine (DIPEA) in DCM for 2-5 minutes (2x) to neutralize the protonated N-terminus, followed by DCM washes, before proceeding to the next coupling step.
Protocol 2: Fmoc Group Deprotection in SPPS
This protocol outlines the standard procedure for removing the N-α-Fmoc group.
-
Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 20 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the resin.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal.
-
Washing: Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct. The resin is now ready for the next amino acid coupling step.
Visualizing Orthogonal Workflows
Diagrams are essential for conceptualizing the sequence of events in a multi-step synthesis. The following workflows are represented using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
Safety Operating Guide
Proper Disposal of Boc-C2-NH2: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Boc-C2-NH2 (tert-Butyloxycarbonyl-aminoethane) must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, consolidating information from safety data sheets of structurally similar compounds.
Safety and Handling Profile
This compound and its analogs are classified as hazardous materials. Understanding their safety profile is the first step in proper disposal.
| Hazard Classification | Description | Source |
| Corrosive | May cause severe skin burns and eye damage. | [1][2] |
| Irritant | May cause respiratory irritation. | [3] |
| Transport Hazard | Classified as UN 2735, Amines, liquid, corrosive, n.o.s. (N-Boc-ethylenediamine), Hazard Class 8, Packing Group III for transportation. | [1][2] |
Immediate First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure | Source |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a physician. | [1][3] |
| Ingestion | Make victim drink water (two glasses at most). Do not induce vomiting (risk of perforation). Call a physician immediately. | [1] |
Step-by-Step Disposal Protocol
Proper disposal of this compound is a regulated process that requires careful execution.
1. Waste Identification and Segregation:
-
Identify the waste as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams.[1]
-
Keep the waste in its original or a compatible, properly labeled container.[1] The label should clearly indicate "Hazardous Waste" and the chemical name "this compound".
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Protective clothing
-
Eye and face protection (safety goggles and face shield)[3]
-
3. Containment of Spills:
-
In the event of a spill, do not let the product enter drains.[1]
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4][5]
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.[5]
4. Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Contact a licensed professional waste disposal service to dispose of this material.[6]
-
The recommended disposal method is incineration. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Dispose of the contaminated packaging as you would the unused product.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling Boc-C2-NH2
This guide provides critical safety, handling, and disposal information for Boc-C2-NH2, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including Boc-protected amines.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
Step 2: Chemical Handling
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]
-
Reactions: All reactions involving this compound should be conducted in a certified chemical fume hood.[1]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Unused/Expired this compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.[1]
-
-
General Disposal Guidelines:
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
